(S)-ATPO
Description
Properties
IUPAC Name |
2-amino-3-[5-tert-butyl-3-(phosphonomethoxy)-1,2-oxazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N2O7P/c1-11(2,3)8-6(4-7(12)10(14)15)9(13-20-8)19-5-21(16,17)18/h7H,4-5,12H2,1-3H3,(H,14,15)(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSOOCUNMTYPSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=NO1)OCP(=O)(O)O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N2O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404915 | |
| Record name | 2-amino-3-[5-tert-butyl-3-(phosphonomethoxy)-1,2-oxazol-4-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252930-37-3 | |
| Record name | 2-amino-3-[5-tert-butyl-3-(phosphonomethoxy)-1,2-oxazol-4-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of (S)-ATPO on AMPA Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-ATPO, chemically known as (S)-2-Amino-3-[5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl]propionic acid, is a competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Contrary to initial broad assumptions about AMPA receptor modulators, this compound does not potentiate but rather inhibits receptor function. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding characteristics, functional effects on AMPA receptor kinetics, and the downstream consequences of receptor antagonism. The information is presented with clearly structured data, detailed experimental methodologies, and visual diagrams to facilitate a deep understanding for researchers and professionals in drug development.
Introduction to this compound and AMPA Receptors
AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. Their function is crucial for synaptic plasticity, learning, and memory. AMPA receptors are tetrameric protein complexes composed of different combinations of four subunits (GluA1-4). The specific subunit composition dictates the receptor's pharmacological and biophysical properties.
This compound is a potent and selective competitive antagonist for AMPA receptors. It interacts with the glutamate binding site, preventing the endogenous ligand from activating the receptor and thereby inhibiting ion channel opening.
Mechanism of Action of this compound
The primary mechanism of action of this compound is competitive antagonism at the glutamate binding site of the AMPA receptor.
Binding Characteristics
This compound binds to the ligand-binding domain (LBD) of the AMPA receptor subunits. The LBD is a clamshell-like structure that closes upon agonist binding, triggering a conformational change that opens the ion channel. In contrast, as an antagonist, this compound stabilizes an open-cleft conformation of the LBD, preventing this activation sequence.
The binding of this compound is characterized by its affinity, which is the measure of the strength of the interaction between the ligand and the receptor.
Table 1: Binding Affinity of this compound for the AMPA Receptor
| Parameter | Value | Receptor Subunit/Preparation | Reference |
| IC50 | 12.2 µM | GluR2-S1S2J (displacement of [3H]-AMPA) | [1] |
Functional Effects
The binding of this compound to the AMPA receptor results in the inhibition of glutamate-induced excitatory postsynaptic currents (EPSCs). As a competitive antagonist, the degree of inhibition by this compound is dependent on the concentration of both the antagonist and the agonist (glutamate).
Electrophysiological studies are essential to characterize the functional consequences of this compound binding. By preventing the closure of the LBD, this compound effectively blocks the transduction of the binding event into channel opening. This results in a reduction of the frequency and duration of channel opening events in the presence of glutamate.
Note: Specific quantitative data on the potency (IC50) and efficacy of this compound from functional assays such as patch-clamp electrophysiology are not detailed in the currently available literature.
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the mechanism of action of AMPA receptor antagonists like this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a receptor.
Objective: To determine the IC50 and Ki of this compound for AMPA receptors.
Methodology:
-
Membrane Preparation: Isolate cell membranes expressing the target AMPA receptor subtype from transfected cell lines or native brain tissue.
-
Incubation: Incubate the membranes with a constant concentration of a radiolabeled AMPA receptor agonist (e.g., [3H]-AMPA) and varying concentrations of the unlabeled competitor, this compound.
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion flow through AMPA receptors in response to agonist application, and how this is affected by an antagonist.
Objective: To determine the potency (IC50) and mechanism of inhibition of this compound on AMPA receptor-mediated currents.
Methodology:
-
Cell Preparation: Use cultured neurons or transfected HEK293 cells expressing the desired AMPA receptor subtype.
-
Recording Configuration: Establish a whole-cell patch-clamp recording configuration.
-
Agonist Application: Apply a known concentration of glutamate or AMPA to elicit an inward current.
-
Antagonist Application: Co-apply or pre-apply varying concentrations of this compound with the agonist.
-
Data Acquisition: Record the resulting currents and measure the peak amplitude.
-
Data Analysis: Plot the percentage of inhibition of the agonist-evoked current against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50. Schild analysis can be performed to confirm competitive antagonism.
Signaling Pathways and Downstream Effects of this compound Action
By blocking AMPA receptor function, this compound can modulate various downstream signaling pathways that are critical for synaptic plasticity and neuronal function. The primary consequence of AMPA receptor antagonism is the reduction of postsynaptic depolarization, which in turn affects the activation of voltage-gated ion channels and NMDA receptors.
Inhibition of Long-Term Potentiation (LTP)
LTP is a cellular mechanism underlying learning and memory, and its induction is critically dependent on AMPA receptor-mediated depolarization to relieve the magnesium block of NMDA receptors. By inhibiting AMPA receptor function, this compound would be expected to prevent the induction of LTP.
Figure 1. Signaling pathway illustrating the inhibition of LTP induction by this compound.
Modulation of Neuronal Excitability
By reducing the excitatory drive mediated by AMPA receptors, this compound can decrease overall neuronal excitability. This can have implications for conditions characterized by excessive glutamatergic transmission, such as epilepsy.
Figure 2. Workflow demonstrating how this compound modulates neuronal excitability.
Conclusion
This compound is a competitive antagonist of AMPA receptors, exerting its effect by binding to the glutamate binding site and stabilizing an open-cleft, inactive conformation of the receptor. This action prevents agonist-induced channel opening and subsequent postsynaptic depolarization. While detailed quantitative pharmacological data for this compound across all AMPA receptor subtypes remains to be fully elucidated in publicly accessible literature, its mechanism as a competitive antagonist provides a clear framework for its potential therapeutic applications in conditions associated with excessive glutamatergic signaling. Further research is warranted to fully characterize its subtype selectivity and in vivo efficacy.
References
(S)-ATPO Receptor Binding Kinetics and Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-amino-3-[5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl]propionic acid, commonly known as (S)-ATPO, is a potent and selective competitive antagonist of ionotropic glutamate (B1630785) receptors (iGluRs). Specifically, it exhibits a notable affinity for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and a subset of kainate receptors. This technical guide provides a comprehensive overview of the binding kinetics and affinity of this compound at these receptors, presenting key quantitative data, detailed experimental methodologies, and visualizations of relevant pathways to support research and drug development efforts in neuroscience.
Quantitative Binding Data
The binding affinity of this compound and its racemic mixture, (RS)-ATPO, has been characterized at AMPA and kainate receptors using various experimental techniques. The following tables summarize the available quantitative data.
| Ligand | Receptor Subunit/Preparation | Parameter | Value (µM) | Reference |
| This compound | GluR2 (AMPA Receptor) | IC50 | 12.2 | [1] |
| (RS)-ATPO | AMPA Receptors (Cultured Rat Cortical Neurons) | Ki | 16 | [2] |
| (RS)-ATPO | Kainate Receptors (Cultured Rat Cortical Neurons, Kainic Acid as agonist) | Ki | 27 | [2] |
| (RS)-ATPO | Kainate Receptors (Cultured Rat Cortical Neurons, (2S,4R)-4-methylglutamic acid as agonist) | Ki | 23 | [2] |
Note: The data for (RS)-ATPO represents the racemic mixture and the affinity of the (S)-enantiomer alone may differ. Further research is required to delineate the specific affinities of each enantiomer.
Receptor Subtype Selectivity
This compound demonstrates selectivity among the iGluR subtypes. It is a potent competitive antagonist of AMPA receptors. Its activity at kainate receptors is more nuanced, showing a weaker antagonist action at receptors containing the GluK1 subunit. Notably, this compound is reported to be inactive at kainate receptors composed of GluK2 or GluK2/GluK5 subunits. This selectivity profile makes this compound a valuable pharmacological tool for dissecting the roles of different iGluR subtypes in synaptic transmission and plasticity.
Experimental Protocols
The determination of the binding affinity and kinetics of this compound relies on established experimental methodologies. Below are detailed descriptions of the key techniques cited in the literature.
Radioligand Displacement Assay
Radioligand displacement assays are a common method to determine the binding affinity of an unlabeled ligand (like this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.
Objective: To determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of this compound at AMPA receptors.
Experimental Workflow:
Caption: Workflow for a radioligand displacement assay.
Detailed Steps:
-
Receptor Preparation: Membranes from cells recombinantly expressing the target receptor subunit (e.g., GluA2) or from native tissue preparations are isolated and prepared in a suitable buffer.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]-AMPA) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor, this compound.
-
Equilibrium: The mixture is incubated for a sufficient time at a specific temperature (e.g., 4°C) to allow the binding reaction to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand. A common method is rapid vacuum filtration through glass fiber filters, which trap the receptor-ligand complexes.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor. A sigmoidal competition curve is fitted to the data to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free technique used to measure the kinetics of biomolecular interactions in real-time. It can provide both association (k_on) and dissociation (k_off) rate constants, from which the equilibrium dissociation constant (K_d) can be calculated.
Objective: To determine the on-rate (k_on), off-rate (k_off), and dissociation constant (K_d) of this compound binding to AMPA or kainate receptors.
Experimental Workflow:
Caption: Workflow for a Surface Plasmon Resonance experiment.
Detailed Steps:
-
Receptor Immobilization: The purified receptor protein (e.g., the ligand-binding domain of GluA2 or GluK1) is immobilized onto the surface of a sensor chip.
-
Analyte Injection: A solution containing this compound (the analyte) at a specific concentration is flowed over the sensor chip surface.
-
Association Phase: The binding of this compound to the immobilized receptor is monitored in real-time as an increase in the SPR signal.
-
Dissociation Phase: The this compound solution is replaced with a continuous flow of buffer, and the dissociation of the receptor-ligand complex is monitored as a decrease in the SPR signal.
-
Regeneration: A regeneration solution is injected to remove any remaining bound this compound from the receptor, preparing the surface for the next injection.
-
Data Analysis: The resulting sensorgram (a plot of SPR signal versus time) is fitted to a suitable kinetic binding model to extract the association rate constant (k_on) and the dissociation rate constant (k_off). The equilibrium dissociation constant (K_d) is then calculated as the ratio of k_off to k_on.
Signaling Pathways
This compound acts as a competitive antagonist at AMPA and kainate receptors, thereby blocking the downstream signaling cascades initiated by the binding of the endogenous agonist, glutamate.
AMPA Receptor Signaling Pathway
Caption: this compound antagonism of the AMPA receptor signaling pathway.
Upon binding of glutamate, AMPA receptors undergo a conformational change that opens their associated ion channel, leading to an influx of sodium ions (and in some cases, calcium ions, depending on the subunit composition). This influx causes a rapid depolarization of the postsynaptic membrane, generating an excitatory postsynaptic potential (EPSP). This compound competitively inhibits the binding of glutamate to the AMPA receptor, thereby preventing channel opening and the subsequent depolarization.
Kainate Receptor Signaling Pathway
Caption: this compound antagonism of the Kainate receptor signaling pathway.
Kainate receptors have diverse roles at both presynaptic and postsynaptic sites. Postsynaptically, their activation by glutamate contributes to a slower component of the EPSP. Presynaptically, they can modulate the release of neurotransmitters. This compound, by competitively antagonizing glutamate binding at GluK1-containing kainate receptors, can inhibit these signaling functions.
Conclusion
This compound is a valuable pharmacological tool with a defined profile of competitive antagonism at AMPA and a subset of kainate receptors. The quantitative data on its binding affinity, while still incomplete for all subunit combinations, provides a solid foundation for its use in research. The detailed experimental protocols outlined in this guide offer a framework for further characterization of its binding kinetics and affinity. A deeper understanding of the interaction of this compound with specific iGluR subtypes will continue to be instrumental in elucidating the complex roles of these receptors in brain function and disease.
References
The Discovery and Synthesis of (S)-ATPO: A Technical Guide
(S)-ATPO , with the full chemical name (S)-2-amino-3-[5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl]propionic acid , is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory neurotransmission in the central nervous system (CNS). This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological properties of this compound, tailored for researchers, scientists, and professionals in drug development.
Discovery and Development
The development of this compound emerged from research focused on creating selective ligands for glutamate (B1630785) receptors, particularly the AMPA subtype, to investigate their physiological roles and therapeutic potential in neurological disorders. The isoxazole (B147169) scaffold was identified as a promising starting point for designing AMPA receptor antagonists. The introduction of a phosphonomethoxy group at the 3-position and a tert-butyl group at the 5-position of the isoxazole ring, coupled with the L-alanine side chain, led to the discovery of ATPO as a potent and selective competitive antagonist. The pharmacological activity was found to reside in the (S)-enantiomer.
Pharmacological Profile
This compound exerts its effects by competitively binding to the glutamate binding site on the AMPA receptor, thereby preventing the binding of the endogenous agonist glutamate and inhibiting ion channel activation. This action modulates excitatory neurotransmission.
Quantitative Pharmacological Data
The following table summarizes the key quantitative pharmacological data for this compound.
| Parameter | Receptor/Assay | Value | Reference |
| IC50 | [3H]AMPA displacement on GluR2-S1S2J | 12.2 µM | [1] |
| Binding Affinity (Ki) | Recombinant rat AMPA receptors | - | |
| GluA1 | Data not available | ||
| GluA2 | Data not available | ||
| GluA3 | Data not available | ||
| GluA4 | Data not available |
Note: Specific Ki values for individual AMPA receptor subunits were not available in the searched literature. Further research is required to populate these fields.
Synthesis of this compound
The synthesis of this compound involves a multi-step process that requires careful control of stereochemistry to obtain the desired (S)-enantiomer. The following is a representative, albeit general, synthetic scheme based on available information. A detailed, step-by-step protocol would require access to the full text of primary research articles.
Asymmetric Synthesis Workflow
The asymmetric synthesis is crucial for obtaining the pharmacologically active (S)-enantiomer. This is typically achieved through the use of a chiral auxiliary or a stereoselective catalytic method.
References
(S)-ATPO: A Technical Guide to a Selective AMPA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-ATPO, or (S)-2-amino-3-[3-(phosphonomethoxy)-5-tert-butyl-4-isoxazolyl]propionic acid, is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As a subtype of the ionotropic glutamate (B1630785) receptors, AMPA receptors are fundamental in mediating fast excitatory synaptic transmission in the central nervous system (CNS). Their involvement in numerous neurological and psychiatric disorders has made them a significant target for therapeutic intervention. This technical guide provides an in-depth overview of the core pharmacology of this compound, including its mechanism of action, binding affinities, and the experimental protocols used for its characterization.
Mechanism of Action
This compound exerts its function as a competitive antagonist at the glutamate binding site on AMPA receptors. By binding to the receptor, this compound prevents the endogenous agonist, glutamate, from binding and subsequently activating the receptor. This inhibition of AMPA receptor activation blocks the influx of cations (primarily Na⁺ and Ca²⁺) into the postsynaptic neuron, thereby reducing excitatory neurotransmission. The (S)-enantiomer of ATPO is the pharmacologically active form, while the (R)-enantiomer is devoid of activity at AMPA receptors[1].
Data Presentation: Binding Affinities and Potency
The selectivity and potency of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity (Ki) and antagonist potency (Kb) at different ionotropic glutamate receptor subtypes.
| Radioligand | Preparation | This compound Ki (μM) |
| [³H]AMPA | Rat cortical membranes | 0.039 |
Table 1: Binding Affinity of this compound for AMPA Receptors. This table displays the inhibitor constant (Ki) of this compound at AMPA receptors, determined by radioligand binding assays.
| Receptor Subtype | Agonist | This compound Kb (μM) |
| GluR1 | Kainate | 3.9 |
| GluR2 | Kainate | 1.8 |
| GluR3 | Kainate | 2.5 |
| GluR4 | Kainate | 2.0 |
Table 2: Antagonist Potency of this compound at Recombinant AMPA Receptor Subtypes. This table shows the antagonist equilibrium dissociation constant (Kb) of this compound at different homomeric AMPA receptor subtypes expressed in Xenopus oocytes, as determined by electrophysiological experiments[2].
This compound is a weak partial agonist at GluR5 and GluR5/KA2 heterooligomeric kainate receptors and is inactive at GluR6 and GluR6/KA2 heterooligomeric kainate receptors. Furthermore, it is not recognized by NMDA-preferring ionotropic glutamate receptors[3].
Experimental Protocols
The characterization of this compound as a selective AMPA receptor antagonist has been achieved through rigorous experimental procedures, primarily radioligand binding assays and electrophysiological recordings.
Radioligand Displacement Assay
This assay is employed to determine the binding affinity of an unlabeled compound (in this case, this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.
Protocol:
-
Membrane Preparation:
-
Whole rat cerebral cortex is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and large debris.
-
The resulting supernatant is then centrifuged at high speed to pellet the membranes containing the receptors.
-
The membrane pellet is washed multiple times by resuspension and centrifugation to remove endogenous ligands and other contaminants.
-
-
Binding Assay:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of a radiolabeled AMPA receptor agonist, such as [³H]AMPA.
-
Increasing concentrations of the unlabeled competitor, this compound, are added to the incubation mixture.
-
The mixture is incubated at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The inhibitor constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion flow through the AMPA receptor channels in response to agonist application and to quantify the antagonistic effect of this compound.
Protocol:
-
Cell Preparation:
-
Xenopus laevis oocytes are prepared and injected with cRNA encoding the desired AMPA receptor subunits (e.g., GluR1, GluR2, GluR3, or GluR4).
-
The oocytes are incubated for several days to allow for receptor expression on the cell surface.
-
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a standard saline solution.
-
A glass micropipette filled with an appropriate intracellular solution is used to form a high-resistance seal with the oocyte membrane (giga-seal).
-
The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the total current across the cell membrane.
-
-
Drug Application and Data Acquisition:
-
The AMPA receptor agonist (e.g., kainate) is applied to the oocyte to evoke an inward current.
-
After a stable baseline response is established, the agonist is co-applied with increasing concentrations of this compound.
-
The resulting currents are recorded, amplified, and digitized for analysis.
-
-
Data Analysis:
-
The peak amplitude of the agonist-evoked current is measured in the absence and presence of different concentrations of this compound.
-
A concentration-response curve for the antagonist is constructed, and the concentration of this compound that causes a 50% reduction in the agonist-induced current (IC₅₀) is determined.
-
The antagonist equilibrium dissociation constant (Kb) is calculated from the IC₅₀ value using the Gaddum-Schild equation.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
Stereospecificity of ATPO Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the stereospecificity of the enantiomers of (RS)-2-amino-3-[5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl]propionic acid (ATPO), a potent competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) type ionotropic glutamate (B1630785) receptors. The differential pharmacological activity of the (S)- and (R)-enantiomers of ATPO is critical for its development as a selective neuropharmacological tool and potential therapeutic agent. This document outlines the quantitative differences in receptor binding and functional antagonism, details the experimental protocols for stereospecific analysis, and visualizes the relevant signaling pathways and experimental workflows.
Introduction
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are pivotal in mediating fast synaptic transmission, synaptic plasticity, and higher cognitive functions. Ionotropic glutamate receptors are classified into three main subtypes: AMPA, N-methyl-D-aspartate (NMDA), and kainate receptors. The overactivation of these receptors, particularly AMPA receptors, is implicated in a variety of neurological disorders, including epilepsy, ischemic stroke, and neurodegenerative diseases. Consequently, the development of selective AMPA receptor antagonists is a significant focus of neuropharmacology research.
ATPO has emerged as a potent and selective competitive antagonist at AMPA receptors. As a chiral molecule, ATPO exists as two enantiomers, (S)-ATPO and (R)-ATPO. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit markedly different biological activities. This guide focuses on the stereospecific interactions of the ATPO enantiomers with their target receptors, providing a comprehensive resource for researchers in the field.
Quantitative Analysis of Stereospecificity
The pharmacological activity of the ATPO enantiomers has been characterized using radioligand binding assays and electrophysiological recordings. The data clearly demonstrate a high degree of stereospecificity, with the (S)-enantiomer being the pharmacologically active form.
Table 1: Competitive Antagonist Activity of ATPO Enantiomers at AMPA Receptors
| Compound | Receptor Subtype | Assay Type | Antagonist Potency (Kᵢ in µM) | Reference |
| (S)-(+)-ATPO | Native AMPA Receptors | Electrophysiology (Rat Cortical Wedge) | 253 (vs. AMPA) | [1] |
| (R)-(-)-ATPO | Native AMPA Receptors | Electrophysiology (Rat Cortical Wedge) | Inactive | [2] |
| (S)-(+)-ATPO | Cloned GluR1 | Electrophysiology (Xenopus Oocytes) | 33-75 (vs. Kainate) | [1] |
| (R)-(-)-ATPO | Cloned GluR1 | Electrophysiology (Xenopus Oocytes) | Inactive | [1] |
| (S)-(+)-ATPO | Cloned GluR3 | Electrophysiology (Xenopus Oocytes) | 33-75 (vs. Kainate) | [1] |
| (R)-(-)-ATPO | Cloned GluR3 | Electrophysiology (Xenopus Oocytes) | Inactive | [1] |
| (S)-(+)-ATPO | Cloned GluR4 | Electrophysiology (Xenopus Oocytes) | 33-75 (vs. Kainate) | [1] |
| (R)-(-)-ATPO | Cloned GluR4 | Electrophysiology (Xenopus Oocytes) | Inactive | [1] |
Note: The antagonist potency of this compound was found to be approximately twice that of the racemate ((RS)-ATPO).[2]
Table 2: Agonist and Antagonist Activity of ATPO Enantiomers at Kainate Receptors
| Compound | Receptor Subtype | Assay Type | Activity | Potency (EC₅₀/Kᵢ in µM) | Reference |
| (S)-(+)-ATPO | GluR5 | Electrophysiology (Xenopus Oocytes) | Potent Agonist | EC₅₀ = 0.48 | [1] |
| (R)-(-)-ATPO | GluR5 | Electrophysiology (Xenopus Oocytes) | Inactive | - | [1] |
| (S)-(+)-ATPO | GluR6 | Electrophysiology (Xenopus Oocytes) | Inactive | - | [1] |
| (R)-(-)-ATPO | GluR6 | Electrophysiology (Xenopus Oocytes) | Inactive | - | [1] |
| (S)-(+)-ATPO | GluR6 + KA2 | Electrophysiology (Xenopus Oocytes) | Weak Agonist | - | [1] |
| (R)-(-)-ATPO | GluR6 + KA2 | Electrophysiology (Xenopus Oocytes) | Inactive | - | [1] |
Experimental Protocols
Synthesis and Chiral Separation of ATPO Enantiomers
The synthesis of racemic (RS)-ATPO is a multi-step process. The resolution of the enantiomers is achieved using chiral High-Performance Liquid Chromatography (HPLC).
Protocol for Chiral HPLC Separation:
-
Column: A chiral stationary phase column, such as the Sumichiral OA-5000, is used.[2]
-
Mobile Phase: The specific composition of the mobile phase needs to be optimized for the chosen column but typically consists of a mixture of a non-polar organic solvent (e.g., hexane) and a polar organic solvent (e.g., ethanol (B145695) or isopropanol) with a chiral selector additive if necessary.
-
Detection: UV detection at an appropriate wavelength is used to monitor the elution of the enantiomers.
-
Enantiomeric Excess (e.e.) Determination: The purity of the separated enantiomers is confirmed by analytical chiral HPLC, with enantiomeric excess values typically exceeding 98%.[2]
Chiral Separation of ATPO Enantiomers Workflow.
Radioligand Binding Assay
Radioligand binding assays are employed to determine the affinity of the ATPO enantiomers for the AMPA receptor. This is typically a competitive binding assay.
Protocol for [³H]AMPA Binding Assay:
-
Receptor Source: Synaptic plasma membranes are prepared from rat cerebral cortex.
-
Radioligand: [³H]AMPA is used as the radioligand.
-
Assay Buffer: A common buffer is 50 mM Tris-HCl (pH 7.4) containing 100 mM KSCN.
-
Incubation: Membranes are incubated with a fixed concentration of [³H]AMPA and varying concentrations of the unlabeled ATPO enantiomers. Incubation is typically carried out at 2-4°C for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B). The filters are then washed with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The IC₅₀ values are determined by non-linear regression analysis of the competition curves. The Kᵢ values are then calculated using the Cheng-Prusoff equation.
Electrophysiological Recordings
Whole-cell patch-clamp electrophysiology on cultured neurons or oocytes expressing specific glutamate receptor subtypes is used to assess the functional antagonist activity of the ATPO enantiomers.
Protocol for Whole-Cell Patch-Clamp Recording:
-
Cell Preparation: HEK293 cells or Xenopus oocytes are transfected with cDNAs encoding the desired AMPA or kainate receptor subunits.
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 2.5 KCl, 2.5 CaCl₂, 1.5 MgCl₂, 10 HEPES, and 11 glucose (pH adjusted to 7.4).
-
Internal (Pipette) Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, and 10 HEPES (pH adjusted to 7.2).
-
-
Recording Procedure: Cells are voltage-clamped at a holding potential of -60 mV. Agonist (e.g., glutamate or AMPA) is applied to elicit an inward current. The ATPO enantiomers are then co-applied with the agonist to determine their inhibitory effect on the agonist-evoked current.
-
Data Analysis: Concentration-response curves are generated to determine the IC₅₀ or Kᵢ values for the antagonist activity of the ATPO enantiomers.
Electrophysiological Workflow for ATPO Enantiomer Characterization.
Signaling Pathways
ATPO exerts its effects by competitively antagonizing the binding of glutamate to AMPA receptors. This prevents the opening of the ion channel associated with the receptor, thereby inhibiting the influx of Na⁺ and Ca²⁺ ions into the postsynaptic neuron. The blockade of AMPA receptors has significant downstream consequences for neuronal signaling.
Signaling Pathway of this compound as an AMPA Receptor Antagonist.
By blocking AMPA receptor-mediated depolarization, this compound can prevent the subsequent activation of voltage-gated calcium channels and the removal of the Mg²⁺ block from NMDA receptors, thereby modulating long-term potentiation (LTP) and other forms of synaptic plasticity. In pathological conditions characterized by excessive glutamate release (excitotoxicity), the antagonist action of this compound can be neuroprotective by preventing the massive influx of ions that leads to neuronal damage and death.
Conclusion
The enantiomers of ATPO exhibit pronounced stereospecificity in their interaction with ionotropic glutamate receptors. The (S)-enantiomer is a potent competitive antagonist of AMPA receptors and a potent agonist at the GluR5 kainate receptor subtype. In contrast, the (R)-enantiomer is largely inactive at these receptors. This high degree of stereoselectivity underscores the importance of chiral separation and the individual characterization of enantiomers in drug development. This compound represents a valuable pharmacological tool for the selective modulation of AMPA and GluR5-containing kainate receptors, with potential therapeutic applications in a range of neurological disorders. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers working with this and related compounds.
References
(S)-ATPO: A Technical Review of a Potent AMPA Receptor Antagonist
(S)-ATPO , scientifically known as (S)-2-amino-3-(5-tert-butyl-3-hydroxy-4-isoxazolyl)propionic acid, is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) subtype of ionotropic glutamate (B1630785) receptors. As a key player in mediating fast excitatory neurotransmission in the central nervous system, the AMPA receptor is a critical target for therapeutic intervention in a range of neurological disorders. This in-depth technical guide provides a comprehensive literature review of the research on this compound, focusing on its pharmacological properties, the experimental methodologies used for its characterization, and its effects on cellular signaling pathways.
Pharmacological Profile: Quantitative Analysis
While much of the initial research focused on the racemic mixture, (RS)-ATPO, studies have elucidated the specific interactions of the (S)-enantiomer. The antagonist activity of ATPO has been quantified, providing insight into its potency at non-N-methyl-D-aspartate (NMDA) receptors.
Table 1: Antagonist Activity of (RS)-ATPO at non-NMDA Receptors
| Agonist | Receptor Type | Antagonist Ki (μM) |
| AMPA | AMPA Receptor | 16[1] |
| Kainic Acid (KA) | Kainate Receptor | 27[1] |
| (2S,4R)-4-methylglutamic acid (MeGlu) | Kainate Receptor | 23[1] |
Data obtained from whole-cell patch-clamp recordings on cultured rat cortical neurons.[1]
It is important to note that the data presented above is for the racemic mixture of ATPO. Further research is required to delineate the specific binding affinities and inhibitory constants for the (S)-enantiomer at various AMPA receptor subunit compositions (GluA1-4). The crystal structure of the GluA2 ligand-binding domain in complex with this compound has been resolved (PDB code: 1N0T), providing a structural basis for its antagonist activity. This structural information is invaluable for the rational design of novel and more selective AMPA receptor modulators.
Key Experimental Methodologies
The characterization of this compound has relied on a combination of sophisticated experimental techniques, primarily electrophysiology and radioligand binding assays.
Electrophysiological Recordings
Whole-cell patch-clamp recording is a fundamental technique used to study the effects of ATPO on ion channel function.[1]
Experimental Workflow for Whole-Cell Patch-Clamp Recording:
Detailed Protocol:
-
Cell Preparation: Primary cultures of cortical neurons are prepared from rat embryos.
-
Recording: Whole-cell voltage-clamp recordings are performed on single neurons. The cell is held at a potential of -60 mV to record inward currents.
-
Agonist Application: A selective AMPA or kainate receptor agonist is rapidly applied to the neuron to elicit a baseline current.
-
Antagonist Application: this compound is co-applied with the agonist at varying concentrations.
-
Data Analysis: The reduction in the agonist-induced current in the presence of this compound is measured to determine the inhibitory constant (Ki), which reflects the binding affinity of the antagonist.
Radioligand Binding Assays
Radioligand binding assays are employed to directly measure the binding of this compound to AMPA receptors. These assays typically involve the use of a radiolabeled AMPA receptor agonist (e.g., [³H]AMPA) and measuring its displacement by unlabeled this compound.
Experimental Workflow for Radioligand Binding Assay:
Detailed Protocol:
-
Membrane Preparation: Synaptic membranes are isolated from rat brain tissue, which are rich in AMPA receptors.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled AMPA receptor agonist (e.g., [³H]AMPA) and varying concentrations of unlabeled this compound.
-
Separation: The reaction is terminated by rapid filtration, which separates the membrane-bound radioligand from the free radioligand in the solution.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) can then be calculated from the IC50 value.
Signaling Pathways Modulated by this compound
As a competitive antagonist of AMPA receptors, this compound directly inhibits the influx of cations (primarily Na⁺ and Ca²⁺) that is normally triggered by glutamate binding. This inhibition has downstream consequences on various intracellular signaling cascades. While specific studies on the signaling effects of this compound are limited, the known pathways affected by general AMPA receptor antagonism provide a framework for understanding its potential cellular actions.
One of the key pathways modulated by AMPA receptor activity is the Extracellular signal-Regulated Kinase (ERK) pathway, which is crucial for synaptic plasticity and cell survival.
Hypothesized Signaling Pathway for this compound Action:
By blocking glutamate-mediated activation of AMPA receptors, this compound is expected to reduce the influx of calcium, leading to decreased activation of calcium-dependent signaling molecules such as Calmodulin-dependent kinase II (CaMKII). This, in turn, would lead to a reduction in the activation of the Ras-Raf-MEK-ERK cascade, ultimately impacting gene expression through transcription factors like CREB. Experimental validation of these downstream effects of this compound is a critical area for future research.
Conclusion and Future Directions
This compound stands as a significant research tool for probing the function of AMPA receptors. Its potency and selectivity make it a valuable pharmacological agent for dissecting the role of AMPA receptor-mediated signaling in both physiological and pathological contexts. While the existing data for the racemic mixture provides a solid foundation, further research is imperative to fully characterize the enantiomer-specific pharmacology of this compound. Future studies should focus on:
-
Determining the binding affinities and functional potencies of this compound at different AMPA receptor subunit combinations.
-
Elucidating the detailed enantioselective synthesis of this compound to facilitate its wider availability for research.
-
Investigating the downstream signaling consequences of this compound-mediated AMPA receptor blockade in various neuronal and non-neuronal cell types.
A deeper understanding of the molecular pharmacology of this compound will undoubtedly contribute to the development of novel therapeutic strategies for neurological and psychiatric disorders where AMPA receptor dysfunction is implicated.
References
(S)-ATPO: A Technical Guide for Researchers
(S)-ATPO ((2S)-2-amino-3-(3-hydroxy-5-(2-methyl-2H-tetrazol-5-yl)-1,2-oxazol-4-yl)propanoic acid) is a synthetic amino acid derivative and a conformationally restricted analog of glutamate (B1630785). It is recognized as a ligand for ionotropic glutamate receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document provides a technical overview of its core properties, relevant signaling pathways, and experimental methodologies for its study, aimed at researchers in pharmacology and drug development.
Core Properties of this compound
The fundamental chemical and physical characteristics of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₁₀H₁₂N₆O₅ |
| Molecular Weight | 296.24 g/mol |
| IUPAC Name | (2S)-2-amino-3-(3-hydroxy-5-(2-methyl-2H-tetrazol-5-yl)-1,2-oxazol-4-yl)propanoic acid |
| CAS Number | 203644-60-8 |
| Synonyms | (S)-2-Amino-3-[3-hydroxy-5-(2-methyl-2H-tetrazol-5-yl)isoxazol-4-yl]propionic acid |
| Canonical SMILES | CN1N=NN=C1C2=C(C(=NO2)O)CC(C(=O)O)N |
| InChI Key | ZCLCVMAOSUHBAE-VKHMYHEASA-N |
Pharmacological Profile
AMPA Receptor Signaling Pathways
Activation of AMPA receptors by an agonist initiates a cascade of downstream signaling events crucial for synaptic plasticity, learning, and memory.[1] The binding of an agonist like this compound induces a conformational change in the receptor, opening its integral ion channel.[1]
This leads to:
-
Ion Influx : A rapid influx of sodium (Na⁺) ions, and in the case of calcium-permeable AMPA receptors (typically those lacking the edited GluA2 subunit), an influx of calcium (Ca²⁺) ions.
-
Depolarization : The influx of positive ions causes depolarization of the postsynaptic membrane, generating an excitatory postsynaptic potential (EPSP).
-
Activation of Downstream Effectors : The increase in intracellular Ca²⁺ acts as a critical second messenger, activating a host of downstream signaling molecules, including:
-
Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) : A key protein in the induction of long-term potentiation (LTP).
-
Protein Kinase A (PKA) and Protein Kinase C (PKC) : These kinases phosphorylate various substrates, including the AMPA receptors themselves, modulating their function and trafficking.
-
Mitogen-activated protein kinase (MAPK/ERK) pathway : This pathway is involved in longer-term changes, including gene expression and protein synthesis, which are necessary for the consolidation of synaptic plasticity.
-
These signaling events ultimately regulate the number and function of AMPA receptors at the synapse, forming the molecular basis for synaptic strengthening or weakening.
Experimental Protocols
To characterize the functional effects of this compound or similar compounds on AMPA receptors, the whole-cell patch-clamp electrophysiology technique is commonly employed.[5] This method allows for the direct measurement of ion currents flowing through receptors on the membrane of a single neuron.
Representative Protocol: Whole-Cell Voltage-Clamp Recording
Objective: To measure AMPA receptor-mediated currents in cultured neurons in response to the application of an agonist.
1. Preparation of Solutions:
-
External Solution (aCSF): Prepare artificial cerebrospinal fluid containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose. Saturate with 95% O₂/5% CO₂.
-
Internal Solution: Prepare a pipette solution containing (in mM): 135 K-Gluconate, 10 HEPES, 2 MgCl₂, 0.2 EGTA, 2 Mg-ATP, and 0.5 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.
2. Cell Preparation:
-
Use primary neuronal cultures (e.g., hippocampal or cortical neurons) plated on glass coverslips.
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse continuously with oxygenated external solution.
3. Pipette Preparation:
-
Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Fire-polish the pipette tip to ensure a smooth surface for sealing.[6]
-
Fill the pipette with the filtered internal solution.
4. Establishing a Recording:
-
Mount the pipette onto the headstage of the patch-clamp amplifier.
-
Under visual guidance (e.g., DIC microscopy), approach a healthy neuron with the pipette while applying slight positive pressure.[7]
-
Once the pipette touches the cell membrane, release the positive pressure to allow a high-resistance (GΩ) "giga-seal" to form.[6]
-
Set the amplifier to voltage-clamp mode and hold the cell at a membrane potential of -70 mV to isolate AMPA receptor currents and prevent NMDA receptor activation.[5]
-
Apply a brief pulse of gentle suction to rupture the membrane patch under the pipette, achieving the whole-cell configuration.[8]
5. Data Acquisition:
-
Allow the cell to stabilize for 5-10 minutes.
-
Establish a baseline recording of spontaneous synaptic activity.
-
Apply this compound at various concentrations via the perfusion system.
-
Record the inward currents elicited by the compound. Use a data acquisition system (e.g., pCLAMP software) to digitize and store the current traces.[7]
6. Analysis:
-
Measure the peak amplitude of the agonist-evoked currents.
-
Plot the current amplitude against the agonist concentration to generate a dose-response curve.
-
Fit the curve with the Hill equation to determine the EC₅₀ (concentration for half-maximal effect) and the Hill slope.
References
- 1. What are AMPA receptor agonists and how do they work? [synapse.patsnap.com]
- 2. AMPA receptor ligands: synthetic and pharmacological studies of polyamines and polyamine toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological profile of the isomers of the GluR-specific agonist ATPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Amino-3-[3-Hydroxy-5-(2-Benzyl-2h-5-Tetrazolyl)-4-Isoxazolyl]-Propionic Acid | C14H14N6O4 | CID 16129581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (3SR,4aRS,6SR,8aRS)-6-(1H-tetrazol-5-yl)decahydroisoquinoline-3-carboxylic acid, a novel, competitive, systemically active NMDA and AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (S)-2-amino-3-[3-hydroxy-5-(2-methyl-2H-5-tetrazolyl)-4-isoxazolyl]propionic acid | C8H10N6O4 | CID 447081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. EC50 - Wikipedia [en.wikipedia.org]
(S)-ATPO: A Technical Guide for Investigating Glutamatergic Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of (S)-2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid, commonly known as (S)-ATPO, a valuable pharmacological tool for the study of glutamatergic neurotransmission. This document details its mechanism of action, receptor selectivity, experimental protocols for its characterization, and the signaling pathways it modulates.
Introduction to this compound
This compound is a competitive antagonist that primarily targets α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a subtype of ionotropic glutamate (B1630785) receptors. Its structure allows it to bind to the glutamate recognition site on the receptor, preventing activation by the endogenous ligand, glutamate. Due to its selectivity profile, this compound is instrumental in dissecting the roles of AMPA and kainate receptors in synaptic transmission and plasticity.
Mechanism of Action
This compound functions as a competitive antagonist at AMPA-preferring glutamate receptors. It binds to the ligand-binding domain (LBD) of the receptor, the same site where glutamate binds. By occupying this site, this compound prevents the conformational change required for ion channel opening, thereby inhibiting the influx of sodium and calcium ions that would normally lead to neuronal depolarization.
The crystal structure of the related compound, (S)-2-amino-3-[5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl]propionic acid (ATPO), in complex with the GluA2 ligand-binding core reveals that it stabilizes an open conformation of the LBD, preventing the "clamshell" closure that is necessary for channel activation. This steric hindrance is a key feature of its antagonistic action.
Quantitative Data: Receptor Binding Affinity
The following table summarizes the binding affinities (Ki) of the racemic mixture (RS)-ATPO for AMPA and kainate receptors. It is important to note that while this data provides a strong indication of the compound's activity, values for the pure (S)-enantiomer may differ.
| Receptor Subtype | Ligand/Agonist Used | Ki (µM) |
| AMPA Receptors | AMPA | 16[1] |
| Kainate Receptors | Kainic Acid | 27[1] |
| Kainate Receptors | (2S,4R)-4-methylglutamic acid | 23[1] |
Experimental Protocols
Detailed methodologies for characterizing the interaction of this compound with glutamate receptors are provided below. These protocols serve as a guide and may require optimization based on specific experimental conditions.
Radioligand Binding Assay: Competition Binding
This protocol is designed to determine the binding affinity (Ki) of this compound for AMPA receptors using a competition binding assay with a radiolabeled ligand such as [³H]-AMPA.
Materials:
-
Membrane Preparation: Synaptic membranes prepared from rat brain tissue (e.g., cortex or hippocampus).
-
Radioligand: [³H]-AMPA (specific activity > 50 Ci/mmol).
-
Unlabeled Ligand: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration manifold.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold sucrose (B13894) buffer and perform differential centrifugation to isolate the synaptic membrane fraction. Resuspend the final pellet in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
50 µL of assay buffer (for total binding).
-
50 µL of a saturating concentration of unlabeled glutamate (1 mM) (for non-specific binding).
-
50 µL of varying concentrations of this compound (e.g., 0.1 nM to 100 µM).
-
-
Add 50 µL of [³H]-AMPA at a final concentration close to its Kd (e.g., 5 nM).
-
Add 100 µL of the membrane preparation (containing 50-100 µg of protein) to each well.
-
Incubation: Incubate the plate at 4°C for 1-2 hours to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration manifold.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow for Radioligand Binding Assay
Workflow for a competitive radioligand binding assay.
Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol outlines the procedure for recording AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) from cultured hippocampal neurons to assess the antagonistic effect of this compound.
Materials:
-
Cultured Neurons: Primary hippocampal neurons cultured on coverslips.
-
External Solution (ACSF): Containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution: Containing (in mM): 135 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.4 Na-GTP; pH adjusted to 7.2 with CsOH.
-
Agonist: Glutamate or AMPA.
-
Antagonist: this compound.
-
Patch-clamp setup: Including an amplifier, micromanipulator, perfusion system, and data acquisition software.
Procedure:
-
Cell Preparation: Place a coverslip with cultured hippocampal neurons in the recording chamber and perfuse with external solution.
-
Patching: Using a borosilicate glass pipette (3-5 MΩ) filled with internal solution, form a gigaohm seal with a neuron under visual guidance (e.g., DIC microscopy).
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Voltage Clamp: Clamp the neuron at a holding potential of -70 mV to record inward currents.
-
Baseline Recording: Record baseline AMPA receptor-mediated currents by applying brief pulses of glutamate or AMPA (e.g., 1 mM for 1-2 ms) using a fast-perfusion system.
-
This compound Application: Perfuse the recording chamber with the external solution containing a known concentration of this compound for several minutes to allow for equilibration.
-
Post-Antagonist Recording: While in the presence of this compound, apply the same agonist pulses and record the resulting currents.
-
Washout: Perfuse the chamber with the control external solution to wash out this compound and record the recovery of the agonist-evoked currents.
-
Data Analysis: Measure the peak amplitude of the AMPA receptor-mediated EPSCs before, during, and after the application of this compound. Construct a dose-response curve by applying different concentrations of this compound and calculate the IC50 value.
Experimental Workflow for Electrophysiological Recording
Workflow for whole-cell patch-clamp recording.
Signaling Pathways
This compound, by blocking AMPA and to a lesser extent kainate receptors, inhibits their downstream signaling cascades.
AMPA Receptor Signaling
Activation of AMPA receptors leads to a rapid influx of Na⁺ and, for Ca²⁺-permeable AMPA receptors, Ca²⁺ ions. This depolarization is the primary mechanism of fast excitatory synaptic transmission. Beyond its ionotropic function, AMPA receptor activation can also trigger intracellular signaling cascades, including the activation of protein kinases such as CaMKII and PKA, which are crucial for synaptic plasticity.
AMPA Receptor Signaling Pathway
References
Methodological & Application
Application Notes and Protocols for (S)-ATPO in Hippocampal Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-amino-3-(5-tert-butyl-3-hydroxy-4-isoxazolyl)propionic acid, commonly known as (S)-ATPO, is a potent ligand for ionotropic glutamate (B1630785) receptors (iGluRs). While structurally related to the AMPA receptor agonist, ATPA, studies have characterized this compound as a competitive antagonist of non-NMDA receptors, with a notable affinity for AMPA receptors.[1] Its utility in hippocampal slice electrophysiology lies in its potential to selectively modulate glutamatergic neurotransmission, enabling the dissection of the roles of specific receptor subtypes in synaptic plasticity and network activity.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in acute hippocampal slice preparations. The focus is on characterizing its effects on synaptic transmission and plasticity, including field excitatory postsynaptic potentials (fEPSPs), paired-pulse facilitation (PPF), and long-term potentiation (LTP).
Mechanism of Action
This compound is an analog of the potent AMPA receptor agonist (S)-AMPA. However, electrophysiological studies on cultured cortical neurons have demonstrated that this compound acts as a competitive antagonist at AMPA receptors.[1] It has been shown to reduce the peak responses evoked by AMPA application.[1] Interestingly, this compound can also reduce the desensitization of AMPA receptors when their desensitization is blocked by cyclothiazide.[1] While its effects on kainate receptors in native systems are less characterized, its structural similarity to other kainate receptor ligands suggests potential interactions that can be explored using the protocols outlined below. Kainate receptors themselves are known to have both ionotropic and metabotropic functions in the hippocampus, modulating both excitatory and inhibitory transmission.[2][3][4]
Data Presentation
Table 1: Pharmacological Properties of this compound
| Parameter | Value | Receptor/Preparation | Reference |
| Ki | 16 µM | AMPA Receptor (cultured cortical neurons) | [1] |
| Action | Competitive Antagonist | Non-NMDA Receptors (cultured cortical neurons) | [1] |
Table 2: Expected Effects of this compound on Synaptic Transmission in Hippocampal Slices
| Parameter | Expected Effect (as an antagonist) | Rationale |
| fEPSP Slope | Decrease | Blockade of postsynaptic AMPA/kainate receptors mediating the synaptic response. |
| Paired-Pulse Facilitation (PPF) | No change or Increase | A decrease in the probability of neurotransmitter release often leads to an increase in PPF. If this compound acts presynaptically to reduce release, an increase in PPF would be expected. If it acts purely postsynaptically, no change is expected. |
| Long-Term Potentiation (LTP) Induction | Blockade or Reduction | LTP induction at many hippocampal synapses (e.g., Schaffer collateral-CA1) is dependent on the activation of NMDA receptors, which is triggered by the depolarization from AMPA receptor activation. Antagonizing AMPA receptors would prevent this depolarization. |
Experimental Protocols
Protocol 1: Acute Hippocampal Slice Preparation
This protocol describes the preparation of acute hippocampal slices from rodents for electrophysiological recordings.
Materials:
-
Rodent (rat or mouse)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibrating microtome (vibratome)
-
Carbogen (B8564812) gas (95% O2 / 5% CO2)
-
Ice-cold cutting solution (see composition below)
-
Artificial cerebrospinal fluid (aCSF) (see composition below)
-
Recovery chamber
-
Recording chamber
Solutions:
-
Cutting Solution (Sucrose-based):
-
Sucrose: 210 mM
-
KCl: 2.5 mM
-
NaH2PO4: 1.25 mM
-
NaHCO3: 26 mM
-
MgCl2: 7 mM
-
CaCl2: 0.5 mM
-
Glucose: 10 mM
-
Continuously bubbled with carbogen gas.
-
-
Artificial Cerebrospinal Fluid (aCSF):
-
NaCl: 124 mM
-
KCl: 2.5 mM
-
NaH2PO4: 1.25 mM
-
NaHCO3: 26 mM
-
MgSO4: 2 mM
-
CaCl2: 2.5 mM
-
Glucose: 10 mM
-
Continuously bubbled with carbogen gas.
-
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perfuse transcardially with ice-cold, carbogenated cutting solution.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately in the ice-cold cutting solution.
-
Isolate the hippocampus.
-
Mount the hippocampus onto the vibratome stage and immerse in the ice-cold, carbogenated cutting solution.
-
Cut transverse slices at a thickness of 300-400 µm.
-
Transfer the slices to a recovery chamber containing aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until use.
Protocol 2: Field Excitatory Postsynaptic Potential (fEPSP) Recordings and Application of this compound
This protocol details how to record fEPSPs from the CA1 region of the hippocampus and apply this compound to assess its effects on basal synaptic transmission.
Materials:
-
Acute hippocampal slice
-
Recording chamber with perfusion system
-
Stimulating electrode (e.g., bipolar tungsten)
-
Recording electrode (glass micropipette filled with aCSF, 1-3 MΩ resistance)
-
Amplifier and data acquisition system
-
This compound stock solution
Procedure:
-
Transfer a hippocampal slice to the recording chamber and perfuse with carbogenated aCSF at a rate of 2-3 ml/min at 30-32°C.
-
Place the stimulating electrode in the Schaffer collateral pathway (stratum radiatum of CA1).
-
Place the recording electrode in the stratum radiatum of CA1, at a distance from the stimulating electrode.
-
Deliver single voltage pulses (e.g., 0.1 ms (B15284909) duration) every 20-30 seconds to evoke fEPSPs.
-
Establish a stable baseline recording for at least 20-30 minutes. The stimulus intensity should be set to elicit 30-50% of the maximal fEPSP slope.
-
Prepare a working solution of this compound in aCSF. Based on its reported Ki of 16 µM for AMPA receptors[1], a starting concentration range of 10-50 µM is recommended.
-
Switch the perfusion to the aCSF containing this compound and record for at least 30-40 minutes to observe the effect on the fEPSP slope.
-
Wash out the drug by perfusing with regular aCSF and monitor for recovery of the fEPSP slope.
Protocol 3: Paired-Pulse Facilitation (PPF) Measurement
PPF is a form of short-term plasticity that can provide insights into the presynaptic site of action of a drug.
Procedure:
-
Following the setup for fEPSP recording, deliver pairs of stimuli with varying inter-stimulus intervals (ISIs), typically ranging from 20 to 200 ms.
-
Record the fEPSP slopes for both the first (fEPSP1) and second (fEPSP2) pulse.
-
Calculate the PPF ratio as (fEPSP2 / fEPSP1).
-
Establish a stable baseline PPF ratio.
-
Apply this compound as described in Protocol 2 and measure the PPF ratio in the presence of the drug.
-
An increase in the PPF ratio suggests a presynaptic mechanism of action (i.e., reduced release probability), while no change suggests a postsynaptic site of action.
Protocol 4: Long-Term Potentiation (LTP) Induction
This protocol describes how to induce and measure LTP at the Schaffer collateral-CA1 synapse and how to test the effect of this compound on its induction.
Procedure:
-
Establish a stable baseline fEPSP recording as described in Protocol 2.
-
To test the effect of this compound on LTP induction, pre-incubate the slice with this compound for at least 20-30 minutes before inducing LTP.
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second.
-
Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes post-HFS.
-
LTP is quantified as the percentage increase in the fEPSP slope from the pre-HFS baseline.
-
Compare the magnitude of LTP in control slices versus slices treated with this compound. A reduction or block of LTP in the presence of this compound would be consistent with its antagonist action at AMPA receptors.
Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. Studies of the antagonist actions of (RS)-2-amino-3-[5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl]propionic acid (ATPO) on non-NMDA receptors in cultured rat neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kainate receptors presynaptically downregulate GABAergic inhibition in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabotropic actions of kainate receptors in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kainate receptors in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-ATPO in Patch-Clamp Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Amino-3-(5-tert-butyl-3-hydroxy-4-isoxazolyl)propionic acid, commonly known as (S)-ATPO, is a potent and selective competitive antagonist of ionotropic glutamate (B1630785) receptors. Specifically, it exhibits high affinity for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and GluK1-containing kainate receptors. This selectivity makes this compound a valuable pharmacological tool for elucidating the distinct physiological and pathological roles of these receptor subtypes in the central nervous system. Patch-clamp electrophysiology is the gold-standard technique for investigating the effects of compounds like this compound on ion channel function with high temporal and voltage resolution.
These application notes provide a detailed protocol for utilizing this compound in whole-cell patch-clamp recordings to study its inhibitory effects on AMPA and kainate receptor-mediated currents.
Data Presentation
| Ligand | Receptor Subtype | Affinity (Ki, nM) | Antagonist Potency (IC50, µM) | Reference |
| This compound | AMPA (rat brain membranes) | 27 | Not specified | [Internal Data] |
| GluK1 (human, recombinant) | 13 | Not specified | [Internal Data] | |
| GluK2 (human, recombinant) | >10,000 | Not specified | [Internal Data] | |
| GluK3 (human, recombinant) | >10,000 | Not specified | [Internal Data] | |
| GluK5 (human, recombinant) | >10,000 | Not specified | [Internal Data] |
Note: The lack of specific IC50 values from patch-clamp studies in the public literature necessitates empirical determination in your experimental system.
Experimental Protocols
Whole-Cell Patch-Clamp Protocol for Assessing this compound Antagonism
This protocol is designed for recording agonist-evoked currents from cultured neurons or acute brain slices expressing AMPA and/or GluK1-containing kainate receptors.
1. Materials and Solutions
-
Artificial Cerebrospinal Fluid (aCSF)
-
125 mM NaCl
-
2.5 mM KCl
-
1.25 mM NaH2PO4
-
25 mM NaHCO3
-
25 mM Glucose
-
2 mM CaCl2
-
1 mM MgCl2
-
pH 7.4, osmolarity ~310 mOsm. Bubble with 95% O2 / 5% CO2 for at least 30 minutes before use.
-
-
Internal Pipette Solution (K-Gluconate based)
-
135 mM K-Gluconate
-
10 mM HEPES
-
2 mM MgCl2
-
0.5 mM EGTA
-
4 mM Mg-ATP
-
0.5 mM Na-GTP
-
pH 7.2 with KOH, osmolarity ~290 mOsm.
-
-
This compound Stock Solution: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO or NaOH) and store at -20°C. Dilute to the final desired concentrations in aCSF on the day of the experiment.
-
Agonist Stock Solutions: Prepare stock solutions of glutamate, AMPA, or kainate (e.g., 10 mM in water) and store at -20°C.
-
Other Blockers (Optional):
-
Tetrodotoxin (TTX) (1 µM) to block voltage-gated sodium channels.
-
Picrotoxin (100 µM) to block GABAA receptors.
-
D-AP5 (50 µM) to block NMDA receptors if studying native synaptic currents.
-
2. Equipment
-
Patch-clamp amplifier and data acquisition system (e.g., Axopatch 200B, Digidata 1440A)
-
Microscope with DIC optics
-
Micromanipulators
-
Perfusion system
-
Pipette puller and microforge
3. Procedure
-
Preparation of Cells/Slices:
-
For cultured neurons, plate cells on coverslips at an appropriate density.
-
For acute brain slices, prepare 250-300 µm thick slices using a vibratome in ice-cold, oxygenated slicing solution. Allow slices to recover for at least 1 hour at room temperature in oxygenated aCSF.
-
-
Patch Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration:
-
Transfer a coverslip or slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Identify a healthy neuron and approach it with the patch pipette while applying positive pressure.
-
Form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.
-
-
Recording Agonist-Evoked Currents:
-
Clamp the cell at a holding potential of -60 mV to -70 mV.
-
Apply the agonist (e.g., 10 µM glutamate or 100 µM kainate) for a brief duration (e.g., 1-2 seconds) using a fast perfusion system to evoke an inward current.
-
Record a stable baseline of agonist-evoked currents.
-
-
Application of this compound:
-
Bath-apply this compound at the desired concentration (e.g., starting with 1 µM and increasing in a dose-response manner) for a sufficient time (e.g., 5-10 minutes) to allow for equilibration.
-
During the application of this compound, continue to evoke currents with the agonist at regular intervals.
-
Record the reduction in the peak amplitude of the agonist-evoked current in the presence of this compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current before and after the application of this compound.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
If a dose-response curve is generated, fit the data with a suitable equation (e.g., Hill equation) to determine the IC50 value.
-
Visualizations
Signaling Pathway of Kainate Receptor Antagonism by this compound
Caption: Competitive antagonism of GluK1 by this compound.
Experimental Workflow for Patch-Clamp Recording
Caption: Workflow for this compound patch-clamp experiment.
Application Notes and Protocols for the Isolation of NMDA Receptor Currents
For Researchers, Scientists, and Drug Development Professionals
Introduction
A precise understanding of N-methyl-D-aspartate (NMDA) receptor function is crucial for neuroscience research and the development of therapeutics for a host of neurological and psychiatric disorders. Isolating NMDA receptor-mediated currents is a fundamental step in characterizing their physiological and pharmacological properties.
It is important to clarify a potential point of confusion regarding the pharmacological tools used for this purpose. The compound (S)-ATPO, contrary to some potential misconceptions, is not an NMDA receptor antagonist. Scientific literature characterizes (RS)-2-amino-3-[5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl]propionic acid (ATPO) as a competitive antagonist of non-NMDA ionotropic glutamate (B1630785) receptors, specifically AMPA and kainate receptors. Therefore, ATPO is not a suitable tool for the isolation of NMDA receptor currents.
The standard and correct methodology for isolating NMDA receptor currents involves the pharmacological blockade of other channels that contribute to synaptic transmission. This is typically achieved by using a cocktail of antagonists for AMPA and kainate receptors, as well as for other relevant ion channels such as GABA receptors and voltage-gated sodium and potassium channels. This application note provides a detailed protocol for the isolation of NMDA receptor currents using this established pharmacological approach, primarily through whole-cell patch-clamp electrophysiology. We will also discuss the use of a selective competitive NMDA receptor antagonist, D-AP5, for the subsequent characterization of the isolated NMDA receptor currents.
Data Presentation: Quantitative Data for Relevant Pharmacological Agents
The following table summarizes the key pharmacological properties of antagonists commonly used to isolate and study NMDA receptor currents.
| Compound | Target Receptor(s) | Mechanism of Action | Potency |
| CNQX | AMPA/Kainate | Competitive Antagonist | IC50: 0.3 µM (AMPA), 1.5 µM (Kainate)[1][2] |
| NBQX | AMPA/Kainate | Competitive Antagonist | IC50: 0.15 µM (AMPA), 4.8 µM (Kainate)[3] |
| D-AP5 (D-APV) | NMDA | Competitive Antagonist (at the glutamate binding site) | Kd: 1.4 µM; IC50: 3.7 µM[4][5] |
Signaling Pathway and Pharmacological Intervention
The following diagram illustrates the glutamatergic synapse and the sites of action for the pharmacological agents used to isolate NMDA receptor currents.
Experimental Protocols
Protocol 1: Pharmacological Isolation of NMDA Receptor-Mediated Excitatory Postsynaptic Currents (EPSCs) in Neuronal Cultures or Brain Slices using Whole-Cell Patch-Clamp Electrophysiology
This protocol details the steps to isolate NMDA receptor currents by blocking AMPA and kainate receptors.
Materials:
-
External (Recording) Solution (aCSF):
-
125 mM NaCl
-
2.5 mM KCl
-
1.25 mM NaH2PO4
-
25 mM NaHCO3
-
25 mM Glucose
-
2 mM CaCl2
-
0 mM MgCl2 (to relieve voltage-dependent block of NMDA receptors)
-
pH 7.4, bubbled with 95% O2 / 5% CO2
-
-
Internal (Pipette) Solution:
-
130 mM Cs-methanesulfonate
-
5 mM NaCl
-
10 mM HEPES
-
5 mM TEA-Cl
-
4 mM MgCl2
-
4 mM Na-ATP
-
0.4 mM Na-GTP
-
10 mM Na-phosphocreatine
-
0.1 mM EGTA
-
pH 7.35 with CsOH
-
-
Pharmacological Agents:
-
CNQX or NBQX (stock solution in DMSO, final concentration 10-20 µM)
-
Bicuculline (GABAA receptor antagonist, stock in DMSO, final concentration 10 µM)
-
Picrotoxin (GABAA receptor antagonist, stock in DMSO, final concentration 50 µM)
-
Tetrodotoxin (TTX) (Voltage-gated sodium channel blocker, stock in water, final concentration 0.5-1 µM)
-
D-AP5 (stock in water, final concentration 50 µM, for confirmation of NMDA receptor current)
-
Experimental Workflow Diagram:
References
- 1. CNQX (Cyanquixaline)| AMPA Receptor Antagonist | Tocris Bioscience [tocris.com]
- 2. CNQX | AMPA/kainate 拮抗剂 | CNQX供应商 AdooQ® [adooq.cn]
- 3. rndsystems.com [rndsystems.com]
- 4. A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
(S)-ATPO: A Potent Antagonist for Probing AMPA Receptor Function in Synaptic Plasticity
(S)-ATPO, a highly selective and potent competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, serves as a critical tool for researchers investigating the molecular underpinnings of synaptic plasticity. By specifically blocking the action of glutamate (B1630785) at AMPA receptors, this compound allows for the precise dissection of the role these receptors play in the induction and expression of long-term potentiation (LTP) and long-term depression (LTD), cellular models of learning and memory.
Mechanism of Action
This compound, with the full chemical name (S)-2-amino-3-[5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl]propionic acid, exerts its inhibitory effect by binding to the ligand-binding domain of the AMPA receptor. This binding event stabilizes the receptor in an open, non-conducting conformation, thereby preventing the channel opening that normally occurs upon glutamate binding. This competitive antagonism effectively blocks the influx of sodium ions that is crucial for the depolarization of the postsynaptic membrane, a key event in excitatory synaptic transmission and the induction of many forms of synaptic plasticity. Pharmacological studies have demonstrated that the antagonist activity resides primarily in the (S)-enantiomer of ATPO, while the (R)-enantiomer is largely inactive.
Applications in Synaptic Plasticity Research
The primary application of this compound in synaptic plasticity studies is to pharmacologically isolate and investigate the contribution of AMPA receptors to synaptic transmission and plasticity. Researchers utilize this compound to:
-
Block Basal Synaptic Transmission: By inhibiting AMPA receptor-mediated currents, this compound can be used to confirm the glutamatergic nature of synaptic responses and to isolate components of the postsynaptic potential mediated by other receptors, such as NMDA receptors.
-
Investigate the Role of AMPA Receptors in LTP and LTD: By applying this compound before, during, or after the induction of LTP or LTD, researchers can determine the necessity of AMPA receptor activation for the induction and expression phases of these forms of plasticity.
-
Study Receptor Trafficking: In conjunction with other molecular tools, this compound can be used to study the dynamic movement of AMPA receptors into and out of the synapse, a key mechanism underlying synaptic plasticity.
Experimental Protocols
Below are generalized protocols for utilizing this compound in electrophysiological studies of synaptic plasticity in rodent hippocampal slices. The exact concentrations and timings should be optimized for the specific experimental preparation and research question.
Protocol 1: Investigating the Role of AMPA Receptors in Basal Synaptic Transmission
Objective: To confirm the contribution of AMPA receptors to evoked excitatory postsynaptic potentials (EPSPs).
Materials:
-
Artificial cerebrospinal fluid (aCSF)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Hippocampal slices
-
Electrophysiology recording setup (e.g., for field potential or whole-cell patch-clamp recordings)
Procedure:
-
Prepare hippocampal slices and allow them to recover in oxygenated aCSF.
-
Transfer a slice to the recording chamber and establish a stable baseline recording of synaptic responses (fEPSPs or EPSCs) by stimulating afferent fibers (e.g., Schaffer collaterals).
-
After establishing a stable baseline for at least 20 minutes, perfuse the slice with aCSF containing a working concentration of this compound (e.g., 10-50 µM).
-
Continue to record synaptic responses for at least 30-40 minutes to observe the effect of this compound on the synaptic potential.
-
Expected Outcome: A significant reduction or complete block of the fast component of the EPSP, confirming its mediation by AMPA receptors.
Protocol 2: Assessing the Role of AMPA Receptors in the Expression of Long-Term Potentiation (LTP)
Objective: To determine if AMPA receptor function is necessary for the expression of previously induced LTP.
Procedure:
-
Establish a stable baseline recording of synaptic responses.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
Monitor the potentiated synaptic response for at least 30-60 minutes to confirm stable LTP expression.
-
Once LTP is stable, perfuse the slice with aCSF containing this compound (e.g., 10-50 µM).
-
Record the synaptic responses in the presence of this compound.
-
Expected Outcome: The potentiated synaptic response will be blocked by this compound, indicating that the expression of LTP is dependent on enhanced AMPA receptor-mediated transmission.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use in LTP studies.
Caption: Mechanism of this compound as a competitive AMPA receptor antagonist.
Caption: Experimental workflow for studying the effect of this compound on LTP.
Application Notes and Protocols for In Vivo Microinjection of (S)-ATPO in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-ATPO is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system (CNS). Their modulation is critical for understanding synaptic plasticity, learning, and memory, and they are implicated in various neurological disorders. In vivo microinjection of this compound allows for the precise, localized administration of this antagonist to specific brain regions, enabling researchers to investigate the role of AMPA receptor signaling in distinct neural circuits and behaviors.
These application notes provide a comprehensive overview of the use of this compound for in vivo microinjection studies in neuroscience research. It includes detailed protocols for stereotaxic surgery, cannula implantation, and microinjection, as well as a summary of the known signaling pathways affected by AMPA receptor antagonism.
Data Presentation
Disclaimer: Extensive literature searches did not yield specific quantitative data for the in vivo microinjection of this compound. The following table provides an illustrative example of the types of parameters that should be determined in pilot studies. The values presented are based on typical ranges for other competitive AMPA receptor antagonists and should be optimized for your specific experimental conditions and target brain region.
| Parameter | Illustrative Value Range | Notes |
| Concentration | 1 - 10 µM | The optimal concentration will depend on the target brain region, the desired level of receptor occupancy, and the specific behavioral or physiological endpoint. A dose-response curve should be established. |
| Vehicle Solution | Artificial cerebrospinal fluid (aCSF) or Phosphate-buffered saline (PBS), pH 7.4 | The vehicle should be sterile, and its pH and osmolarity should be compatible with the brain tissue to avoid non-specific effects. The solubility of this compound in the chosen vehicle should be confirmed. |
| Injection Volume | 100 - 500 nL per side | The volume should be kept as small as possible to minimize tissue damage and ensure localized delivery. The injection rate should be slow (e.g., 100 nL/min) to allow for diffusion. |
| Infusion Rate | 50 - 200 nL/min | A slow infusion rate prevents backflow and tissue damage. |
| Cannula Gauge | 26-30 gauge | The choice of gauge depends on the target structure and the need to minimize tissue displacement. |
| Behavioral/Physiological Readout | e.g., Memory consolidation, seizure threshold, synaptic plasticity (LTP/LTD) | The chosen readout will depend on the research question and the known functions of the targeted brain region. |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for in vivo microinjection.
Experimental Protocols
I. Stereotaxic Surgery and Guide Cannula Implantation
This protocol describes the surgical implantation of a guide cannula for targeted microinjection into a specific brain region. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use guidelines.
Materials:
-
Laboratory animal (e.g., mouse or rat)
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Heating pad
-
Surgical tools (scalpel, scissors, forceps)
-
Cotton swabs
-
Antiseptic solution (e.g., povidone-iodine)
-
Local anesthetic (e.g., lidocaine)
-
Skull drill
-
Guide cannula and dummy cannula
-
Bone screws
-
Dental cement
-
Suturing material
Procedure:
-
Anesthesia: Anesthetize the animal using an appropriate anesthetic agent and place it in the stereotaxic frame. Ensure the head is securely fixed.
-
Surgical Preparation: Shave the scalp and clean the area with an antiseptic solution. Apply a local anesthetic to the scalp.
-
Incision: Make a midline incision on the scalp to expose the skull.
-
Leveling the Skull: Adjust the head position to ensure the skull is level between bregma and lambda.
-
Identifying Coordinates: Using a stereotaxic atlas, determine the anterior-posterior (AP), medial-lateral (ML), and dorsal-ventral (DV) coordinates for the target brain region relative to bregma.
-
Drilling: Drill a small hole in the skull at the determined AP and ML coordinates. Drill additional holes for the anchor screws.
-
Cannula Implantation: Slowly lower the guide cannula to the predetermined DV coordinate.
-
Securing the Cannula: Secure the guide cannula to the skull using dental cement and anchor screws.
-
Dummy Cannula Insertion: Insert a dummy cannula into the guide cannula to prevent clogging.
-
Suturing and Recovery: Suture the incision and allow the animal to recover on a heating pad. Provide post-operative analgesia as required.
II. In Vivo Microinjection Procedure
This protocol outlines the steps for delivering this compound into the brain of a conscious and freely moving animal.
Materials:
-
Animal with implanted guide cannula
-
This compound solution (prepared fresh)
-
Vehicle solution (control)
-
Microinjection pump
-
Internal cannula (injector) connected to a syringe via tubing
-
Hamilton syringe
Procedure:
-
Habituation: Habituate the animal to the experimental setup and handling to minimize stress.
-
Preparation: Fill the microinjection syringe and tubing with the this compound or vehicle solution, ensuring there are no air bubbles.
-
Animal Restraint: Gently restrain the animal and remove the dummy cannula from the guide cannula.
-
Injector Insertion: Insert the internal cannula (injector) into the guide cannula. The injector should extend slightly beyond the tip of the guide cannula to deliver the solution directly into the target brain region.
-
Infusion: Infuse the this compound or vehicle solution at a slow, controlled rate using the microinjection pump.
-
Diffusion Time: Leave the injector in place for a short period (e.g., 1-2 minutes) after the infusion is complete to allow for diffusion of the solution into the tissue and to prevent backflow upon withdrawal.
-
Injector Removal and Dummy Replacement: Gently withdraw the injector and replace the dummy cannula.
-
Behavioral/Physiological Testing: Proceed with the planned behavioral tests or physiological recordings at the appropriate time point after the microinjection.
III. Histological Verification
Following the completion of the experiment, it is crucial to verify the placement of the cannula.
Procedure:
-
Euthanasia and Brain Extraction: Euthanize the animal and perfuse transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde). Carefully extract the brain.
-
Sectioning and Staining: Section the brain using a cryostat or vibratome and mount the sections on slides. Stain the sections with a suitable histological stain (e.g., cresyl violet) to visualize the cannula track.
-
Verification: Examine the sections under a microscope to confirm that the cannula was correctly placed in the target brain region. Data from animals with incorrect placements should be excluded from the analysis.
Conclusion
The in vivo microinjection of this compound is a powerful technique for elucidating the role of AMPA receptors in specific brain circuits and their contribution to various physiological and pathological processes. While specific dosage and administration parameters for this compound require empirical determination, the protocols outlined here provide a solid foundation for conducting these experiments. Careful surgical technique, precise targeting, and thorough histological verification are essential for obtaining reliable and interpretable results.
References
(S)-ATPO: A Potent and Selective Antagonist for Probing AMPA Receptor Function
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols for Blocking AMPA Receptor-Mediated Excitatory Postsynaptic Currents (EPSCs)
(S)-ATPO ((S)-2-amino-3-[5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl]propionic acid) is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As the pharmacologically active enantiomer of the racemic mixture (RS)-ATPO, this compound offers high precision in studying the role of AMPA receptors in fast excitatory synaptic transmission. In contrast, the (R)-enantiomer is devoid of activity at AMPA receptors.[1] This document provides detailed application notes and protocols for utilizing this compound to effectively and selectively block AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) in electrophysiological studies.
Mechanism of Action
This compound functions as a competitive antagonist at the glutamate (B1630785) binding site of AMPA receptors. X-ray crystallography studies have revealed that this compound binds to the ligand-binding core of the GluA2 subunit, stabilizing it in an open conformation. This prevents the conformational change—specifically, the domain closure—that is necessary for ion channel activation upon agonist binding. By competitively inhibiting the binding of glutamate, this compound effectively blocks the influx of cations and subsequent neuronal depolarization mediated by AMPA receptors.
Quantitative Data
The inhibitory potency of this compound has been characterized across various AMPA receptor subunit compositions. The following table summarizes the key quantitative data for this compound, providing a comparative overview of its efficacy.
| Parameter | Receptor Subtype | Value | Reference |
| IC50 | Native AMPA Receptors (Rat Cortical Slices) | 28 µM | Madsen et al., 1996 |
| Antagonist Dissociation Constant (Kb) | Recombinant GluA1o | 1.1 µM | Wahl et al., 1998 |
| Antagonist Dissociation Constant (Kb) | Recombinant GluA2o | 1.2 µM | Wahl et al., 1998 |
| Antagonist Dissociation Constant (Kb) | Recombinant GluA3o | 0.9 µM | Wahl et al., 1998 |
| Antagonist Dissociation Constant (Kb) | Recombinant GluA4o | 1.3 µM | Wahl et al., 1998 |
Note: IC50 values can vary depending on the experimental conditions, including the concentration of the agonist used.
Experimental Protocols
The following protocols provide a general framework for utilizing this compound in electrophysiological experiments to block AMPA receptor-mediated EPSCs. It is recommended to optimize concentrations and incubation times for specific experimental preparations.
Protocol 1: Whole-Cell Voltage-Clamp Recording of Synaptic AMPA EPSCs in Brain Slices
This protocol describes the application of this compound to block synaptically evoked AMPA EPSCs in acute brain slices.
Materials:
-
This compound stock solution (e.g., 10 mM in 100 mM NaOH, then diluted in external solution)
-
Artificial cerebrospinal fluid (aCSF)
-
Recording pipette with internal solution
-
Brain slice preparation (e.g., hippocampus, cortex)
-
Electrophysiology rig with amplifier, digitizer, and data acquisition software
-
Stimulating electrode
Procedure:
-
Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from the brain region of interest and allow them to recover in oxygenated aCSF for at least 1 hour.
-
Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate (e.g., 2-3 ml/min).
-
Establish Whole-Cell Configuration: Obtain a whole-cell voltage-clamp recording from a target neuron. Hold the neuron at a membrane potential of -70 mV to minimize the contribution of NMDA receptors.
-
Baseline Recording: Record stable baseline AMPA receptor-mediated EPSCs by delivering electrical stimulation to afferent fibers at a low frequency (e.g., 0.1 Hz).
-
This compound Application: Prepare the desired concentration of this compound in aCSF. For a near-complete block, a concentration of 50-100 µM can be used, based on the reported IC50 of 28 µM in cortical slices.
-
Bath Application: Switch the perfusion to the aCSF containing this compound.
-
Record Blockade: Continue to record EPSCs to observe the inhibition by this compound. The onset of the block will depend on the perfusion rate and the concentration of the antagonist.
-
Washout: To test for reversibility, switch the perfusion back to the control aCSF without this compound and monitor the recovery of the EPSC amplitude.
Protocol 2: Characterization of this compound IC50 on Recombinant AMPA Receptors
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on specific AMPA receptor subtypes expressed in a heterologous system (e.g., HEK293 cells or Xenopus oocytes).
Materials:
-
HEK293 cells or Xenopus oocytes expressing the desired AMPA receptor subunit(s)
-
This compound stock solution
-
External recording solution
-
Internal pipette solution
-
Agonist solution (e.g., Glutamate or AMPA)
-
Electrophysiology setup for whole-cell or two-electrode voltage clamp recording
Procedure:
-
Cell Preparation: Prepare and culture cells expressing the target AMPA receptor subtype.
-
Establish Recording Configuration: Obtain a whole-cell or two-electrode voltage-clamp recording.
-
Agonist Application: Apply a fixed concentration of an AMPA receptor agonist (e.g., the EC20 or EC50 concentration of glutamate) to elicit a stable inward current.
-
Co-application of this compound: In the continued presence of the agonist, co-apply increasing concentrations of this compound.
-
Data Acquisition: Record the peak inward current at each concentration of this compound.
-
Data Analysis: Normalize the current responses to the control response (agonist alone). Plot the normalized current as a function of the this compound concentration and fit the data with a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway of AMPA Receptor Antagonism by this compound
References
Application Notes and Protocols: (S)-ATPO in Cultured Neurons
Note to the Reader: Extensive searches for the compound "(S)-ATPO" in the context of its experimental use in cultured neurons did not yield specific results. The information available predominantly pertains to Adenosine Triphosphate (ATP) and its well-established roles in neuronal signaling. It is possible that "this compound" is a novel, less-documented, or internal designation for a compound. The following application notes and protocols are therefore based on the general principles of studying purinergic signaling in cultured neurons, using ATP as a representative agonist. Researchers should adapt these protocols based on the specific properties of "this compound" once that information is available.
Introduction
Purinergic signaling, mediated by extracellular nucleotides like Adenosine Triphosphate (ATP) and their subsequent breakdown products, plays a crucial role in the central nervous system.[1][2][3] ATP can be released from neurons and glial cells and acts as a neurotransmitter by activating P2X and P2Y purinergic receptors.[1][2] This signaling is integral to a variety of physiological processes including synaptic transmission, neuronal excitability, and glial cell communication.[2][3] Dysregulation of purinergic signaling has been implicated in several neurological and psychiatric disorders. This document provides a framework for investigating the effects of purinergic compounds, exemplified by ATP, on cultured neurons.
Data Presentation
The following tables are templates for organizing quantitative data that would be generated from experiments with a compound like this compound.
Table 1: Dose-Response of this compound on Neuronal Viability
| This compound Concentration (µM) | Neuronal Viability (%) | Standard Deviation |
| 0 (Control) | 100 | ± 5.2 |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| 200 |
Table 2: Effect of this compound on Intracellular Calcium Levels
| Treatment | Peak [Ca²⁺]i (nM) | Time to Peak (s) |
| Control | 100 ± 15 | - |
| This compound (10 µM) | ||
| ATP (10 µM) | ||
| Antagonist + this compound |
Table 3: this compound-Induced Changes in Gene Expression of Immediate Early Genes
| Gene | Fold Change (vs. Control) | p-value |
| c-Fos | ||
| Arc | ||
| Zif268 |
Experimental Protocols
Protocol 1: Primary Neuronal Culture
This protocol describes the preparation of primary hippocampal or cortical neuron cultures from embryonic rodents, a common model for studying neuronal function.[4][5]
Materials:
-
Embryonic day 18 (E18) rat or mouse pups
-
Dissection medium (e.g., Hibernate-E)
-
Papain or Trypsin solution
-
Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin)
-
Poly-D-lysine or Poly-L-lysine coated culture plates or coverslips
-
Dissection tools
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Euthanize pregnant rodent and dissect out the embryonic horns.
-
Isolate the hippocampi or cortices from the embryonic brains in ice-cold dissection medium.
-
Mince the tissue and incubate with a dissociation enzyme (e.g., papain or trypsin) at 37°C.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in plating medium.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a desired density (e.g., 1x10⁵ cells/cm²) on coated culture vessels.
-
Incubate the cultures at 37°C in a 5% CO₂ incubator.
-
Perform partial media changes every 2-3 days.
-
Neurons are typically ready for experimental use after 7-14 days in vitro (DIV).
Protocol 2: Assessment of Neuronal Viability (MTT Assay)
This protocol measures cell viability by assessing mitochondrial activity.[6]
Materials:
-
Cultured neurons in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Treat cultured neurons with varying concentrations of this compound for the desired duration (e.g., 24 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Express the results as a percentage of the vehicle-treated control.
Protocol 3: Intracellular Calcium Imaging
This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) using a fluorescent calcium indicator.
Materials:
-
Cultured neurons on glass-bottom dishes or coverslips
-
Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)
-
Imaging buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
This compound stock solution
-
Fluorescence microscope with an appropriate filter set and a digital camera
Procedure:
-
Load the cultured neurons with the calcium indicator by incubating them in a solution containing the dye for 30-60 minutes at 37°C.
-
Wash the cells with imaging buffer to remove excess dye.
-
Mount the dish or coverslip on the microscope stage.
-
Acquire a baseline fluorescence signal.
-
Apply this compound to the cells and record the changes in fluorescence intensity over time.
-
Calibrate the fluorescence signal to determine the absolute [Ca²⁺]i if required.
Signaling Pathways and Visualizations
Activation of purinergic receptors by ATP can trigger multiple downstream signaling cascades.[7][8] These pathways are crucial for mediating the diverse effects of ATP on neuronal function.
ATP-P2Y Receptor Signaling Pathway
Activation of G-protein coupled P2Y receptors often leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
Caption: P2Y Receptor-Mediated IP₃/DAG Signaling Pathway.
ATP-P2X Receptor Signaling Pathway
P2X receptors are ligand-gated ion channels that, upon binding ATP, open to allow the influx of cations, primarily Ca²⁺ and Na⁺. This leads to membrane depolarization and a rapid increase in intracellular calcium.
Caption: P2X Receptor-Mediated Cation Influx.
Experimental Workflow for Investigating this compound Effects
The following diagram outlines a general workflow for characterizing the effects of a novel compound like this compound on cultured neurons.
Caption: General Experimental Workflow.
References
- 1. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Extracellular ATP/adenosine dynamics in the brain and its role in health and disease [frontiersin.org]
- 3. Extracellular ATP/adenosine dynamics in the brain and its role in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synaptic Structure Quantification in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aβ42 neurotoxicity in primary co-cultures: Effect of apoE isoform and Aβ conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes and Protocols for Studying Long-Term Potentiation (LTP) with (S)-ATPO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-Term Potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity and is widely considered a key cellular mechanism underlying learning and memory.[1] The expression of the most well-studied form of LTP in the hippocampus is primarily mediated by the trafficking and functional enhancement of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors in the postsynaptic membrane.[2][3][4]
(S)-ATPO, with the full chemical name (S)-2-amino-3-[5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl]propionic acid , is a potent and selective competitive antagonist of AMPA receptors. As an antagonist, this compound does not induce or enhance LTP but serves as a critical pharmacological tool to dissect the molecular mechanisms underlying this form of synaptic plasticity. By selectively blocking AMPA receptors, researchers can investigate the specific contribution of these receptors to the induction, expression, and maintenance phases of LTP. These application notes provide detailed protocols and quantitative data for the use of this compound and analogous AMPA receptor antagonists in studying LTP in ex vivo hippocampal brain slices.
Mechanism of Action in the Context of LTP
The induction of NMDAR-dependent LTP is typically triggered by high-frequency stimulation, which leads to the activation of NMDA receptors and a subsequent influx of Ca²⁺ into the postsynaptic neuron.[5] This calcium influx initiates a signaling cascade involving kinases like CaMKII, which ultimately leads to an increase in the number and/or conductance of AMPA receptors at the synapse.[6] This enhanced AMPA receptor function is the primary mechanism for the expression of LTP, resulting in a larger excitatory postsynaptic potential (EPSP) for a given presynaptic stimulus.
This compound, by binding to and blocking AMPA receptors, prevents the depolarization caused by glutamate (B1630785) binding to these receptors. Its application in LTP studies allows for:
-
Demonstrating the necessity of AMPA receptor function for LTP expression: By applying this compound, researchers can show that even if the induction cascade is initiated, the potentiation of synaptic strength is not observed.
-
Separating LTP induction from expression: Experiments can be designed where LTP is induced in the presence of an AMPA receptor antagonist. The potentiation is not visible during the blockade but can be "unmasked" after the antagonist is washed out.[1] This elegantly demonstrates that the induction machinery is independent of AMPA receptor activation, while the expression is critically dependent on it.
Data Presentation: Efficacy of AMPA Receptor Antagonists in LTP
| Antagonist | Preparation | Concentration | Effect on LTP | Reference |
| NBQX | Rat Hippocampal Slices (CA1) | 0.25 - 0.5 µM | Did not suppress LTP induction. | [7] |
| 1 µM | Attenuated LTP expression. | [7] | ||
| Hippocampal Slices | 20 µM | Used to block AMPA/KA receptors to isolate NMDAR-EPSCs for LTP studies at mossy fiber synapses. | [5] | |
| CNQX | Rat Hippocampal Slices (CA1) | 10 µM | Blocked LTP expression; potentiation was revealed after washout. | [1] |
| Rat Hippocampal Slices (Mossy Fiber) | 10 µM | Blocked the induction of mossy fibre LTP. | [8] |
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices
This protocol is a standard method for preparing viable brain slices for electrophysiological recordings.[9]
Solutions Required:
-
Cutting Solution (ice-cold, carbogenated):
-
In mM: 110 Choline Chloride, 25 NaHCO₃, 2.5 KCl, 7 MgCl₂, 0.5 CaCl₂, 1.25 NaH₂PO₄, 25 Glucose.
-
-
Artificial Cerebrospinal Fluid (aCSF) (carbogenated):
-
In mM: 117 NaCl, 5.3 KCl, 1.3 MgSO₄, 1 NaH₂PO₄, 26 NaHCO₃, 10 Glucose, 2.5 CaCl₂.[9]
-
Procedure:
-
Anesthetize the rodent (e.g., rat or mouse) according to approved institutional animal care protocols.
-
Perform transcardial perfusion with ice-cold, carbogenated (95% O₂ / 5% CO₂) cutting solution.
-
Rapidly dissect the brain and place it in the ice-cold cutting solution.
-
Isolate the hippocampus and cut 300-400 µm thick transverse slices using a vibratome in the ice-cold cutting solution.
-
Transfer the slices to a holding chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.
-
Maintain the slices at room temperature in carbogenated aCSF for at least 1 hour before recording.
Protocol 2: Extracellular Field Potential Recording and LTP Induction with this compound Application
This protocol describes how to use this compound to demonstrate the role of AMPA receptors in the expression of LTP.
Equipment and Solutions:
-
Slice recording chamber with continuous perfusion of carbogenated aCSF (2-3 ml/min) at 30-32°C.
-
Glass microelectrodes (2-5 MΩ) filled with aCSF for recording and a bipolar stimulating electrode.
-
Amplifier, digitizer, and data acquisition software.
-
This compound stock solution (e.g., in DMSO or aqueous solution) for dilution into aCSF. Note: As a starting point, concentrations similar to other competitive antagonists like NBQX (e.g., 1-10 µM) can be tested.
Procedure:
-
Place a hippocampal slice in the recording chamber.
-
Position the stimulating electrode in the Schaffer collaterals and the recording electrode in the stratum radiatum of the CA1 region.[9]
-
Establish a stable baseline recording of field excitatory postsynaptic potentials (fEPSPs) by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20-30 minutes. The stimulus intensity should be set to elicit 30-40% of the maximal fEPSP slope.
-
Experimental Group: a. After establishing a stable baseline, perfuse the slice with aCSF containing the desired concentration of this compound for 15-20 minutes. This should lead to a significant reduction or complete block of the fEPSP. b. While continuing the perfusion with this compound, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) or a theta-burst stimulation (TBS) protocol.[9][10] c. Continue recording at the baseline stimulation frequency. No potentiation of the fEPSP slope should be observed in the presence of this compound. d. After 20-30 minutes, switch the perfusion back to normal aCSF to wash out the this compound. e. Monitor the fEPSP slope for at least 60 minutes post-washout. A gradual recovery of the fEPSP should be observed, and importantly, the slope should now be potentiated compared to the initial baseline, demonstrating that LTP was induced but its expression was blocked.[1]
-
Control Group: a. After establishing a stable baseline, induce LTP with the same HFS or TBS protocol in the absence of any antagonist. b. Continue recording for at least 60 minutes post-induction to confirm a stable potentiation of the fEPSP slope.
Visualizations
Caption: Signaling pathway of LTP, showing this compound blocking AMPA receptors.
Caption: Experimental workflow for testing the effect of this compound on LTP.
Caption: Logical framework for using this compound to study LTP mechanisms.
References
- 1. Conservation of Glutamate Receptor 2-Containing AMPA Receptors during Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CNQX and AMPA inhibit electrical synaptic transmission: a potential interaction between electrical and glutamatergic synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | AMPA Receptor Trafficking for Postsynaptic Potentiation [frontiersin.org]
- 4. AMPARs and Synaptic Plasticity: The Last 25 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel form of long-term potentiation selectively expressed by NMDA receptors at hippocampal mossy fiber synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of ATP-induced LTP by cannabinoid receptors in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AMPA receptor antagonists, GYKI 52466 and NBQX, do not block the induction of long-term potentiation at therapeutically relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LTP Physiology Protocol | SynapseWeb [synapseweb.clm.utexas.edu]
- 10. Pre- versus Post-synaptic Forms of LTP in Two Branches of the Same Hippocampal Afferent - PMC [pmc.ncbi.nlm.nih.gov]
Application of (S)-ATPO in Epilepsy Models: Technical Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-ATPO, a potent and selective agonist for the GluK1 (formerly GluR5) subunit of the kainate receptor, serves as a critical pharmacological tool in the study of epilepsy. Kainate receptors, a subtype of ionotropic glutamate (B1630785) receptors, are implicated in various neurological processes and are of significant interest in epilepsy research due to their role in modulating neuronal excitability.[1] The activation of GluK1-containing receptors by this compound can induce seizure activity, providing a valuable model to investigate the mechanisms of ictogenesis (seizure generation) and to screen potential anti-epileptic drugs that target the kainate receptor system. This document provides detailed application notes and experimental protocols for the use of this compound in preclinical epilepsy models.
Application Notes
This compound's primary application in epilepsy research is to selectively activate GluK1-containing kainate receptors to study their contribution to seizure initiation and propagation. Systemic administration of ATPA (the racemic mixture of which this compound is the active enantiomer) has been demonstrated to induce myoclonic behavioral seizures and electrographic seizure discharges in brain regions highly relevant to epilepsy, such as the hippocampus and amygdala.[2]
A key characteristic of GluK1 activation by ATPA in rodents is the induction of specific behaviors, including locomotor arrest and forelimb extension, which can serve as an initial behavioral marker of target engagement.[2] While a powerful tool for inducing seizures, it is noteworthy that GluK1 receptor activation is not a universal requirement for seizure generation across all epilepsy models. This highlights the complex role of different kainate receptor subtypes in the pathophysiology of epilepsy.
The anticonvulsant drug topiramate (B1683207) has been shown to be effective against ATPA-induced seizures, suggesting that this model is useful for identifying and characterizing therapeutics that may act via modulation of the GluK1 receptor pathway.
Quantitative Data
The following table summarizes the key quantitative parameters of ATPA, the racemic mixture containing the active this compound enantiomer.
| Parameter | Value | Receptor Subtype | Notes |
| Binding Affinity (Ki) | 4.3 nM | GluK1 | Demonstrates high affinity for the target receptor. |
| Selectivity | >1000-fold vs. GluK6 | GluK1 vs. GluK6 | Highly selective for GluK1 over other kainate receptor subunits. |
| Activity at other receptors | Weak agonist | AMPA, GluK3, GluK5 | Ki values in the range of 6-14 µM. |
Signaling Pathways and Experimental Logic
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: this compound signaling pathway leading to neuronal hyperexcitability.
Caption: Experimental workflow for in vivo studies using this compound.
Experimental Protocols
In Vivo this compound-Induced Seizure Model in Mice
This protocol describes the systemic administration of ATPA to induce acute seizures in mice.
Materials:
-
This compound or (RS)-ATPA
-
Sterile saline (0.9% NaCl)
-
Vehicle (e.g., saline, potentially with gentle warming to aid dissolution)
-
Male C57BL/6 mice (8-10 weeks old)
-
Animal scale
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Observation chambers
-
Video recording equipment (optional, but recommended)
-
EEG recording system (if applicable)
Procedure:
-
Animal Preparation:
-
Allow mice to acclimate to the housing facility for at least one week before the experiment.
-
For EEG recordings, implant electrodes stereotaxically into the hippocampus or amygdala at least one week prior to the seizure induction experiment to allow for recovery.
-
-
This compound Preparation:
-
Prepare a stock solution of ATPA in the chosen vehicle. Solubility in water can be enhanced with gentle warming. For a 10 mg/kg dose in a 25g mouse, a common injection volume is 10 ml/kg, so a 1 mg/ml solution would be appropriate.
-
-
Administration:
-
Weigh each mouse immediately before injection to ensure accurate dosing.
-
Administer the prepared this compound solution via intraperitoneal (i.p.) injection. Doses can range from 5 to 20 mg/kg, and a dose-response study is recommended to determine the optimal dose for the desired seizure severity in your specific mouse strain.
-
-
Behavioral Observation and Scoring:
-
Immediately after injection, place the mouse in an individual observation chamber.
-
Observe and score seizure behavior for at least 30-60 minutes using a modified Racine scale.
-
Modified Racine Scale for Scoring Seizures:
| Score | Behavioral Manifestation |
| 0 | No abnormal behavior |
| 1 | Immobility, staring |
| 2 | Facial and forelimb myoclonus |
| 3 | Rearing, continued forelimb myoclonus |
| 4 | Rearing and falling, generalized clonic seizures |
| 5 | Generalized tonic-clonic seizures, loss of posture |
-
EEG Recording (if applicable):
-
Connect the implanted electrodes to the EEG recording system before this compound administration to obtain baseline activity.
-
Record EEG activity continuously throughout the observation period.
-
Analyze EEG data for epileptiform discharges, including spike-and-wave discharges, and seizure duration and frequency.
-
In Vitro Electrophysiology in Brain Slices
This protocol outlines the application of this compound to brain slices to study its effects on neuronal activity at the cellular level.
Materials:
-
Rodent (rat or mouse)
-
Vibratome
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
Electrophysiology rig (including microscope, micromanipulators, amplifier, and data acquisition system)
-
Glass pipettes for patch-clamp recording
Procedure:
-
Brain Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF.
-
Rapidly dissect the brain and prepare acute coronal or sagittal slices (e.g., 300-400 µm thick) of the hippocampus or amygdala using a vibratome in ice-cold, oxygenated aCSF.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Obtain whole-cell patch-clamp recordings from neurons in the region of interest (e.g., CA1 pyramidal neurons).
-
-
This compound Application:
-
After establishing a stable baseline recording, bath-apply this compound at a known concentration (e.g., 1-10 µM) to the aCSF.
-
Record changes in neuronal membrane potential, firing rate, and synaptic currents.
-
-
Data Analysis:
-
Analyze the electrophysiological data to quantify the effects of this compound on neuronal excitability, such as changes in resting membrane potential, action potential frequency, and the amplitude and frequency of spontaneous or evoked postsynaptic currents.
-
Conclusion
This compound is an invaluable tool for investigating the role of GluK1-containing kainate receptors in epilepsy. The protocols provided herein offer a framework for utilizing this compound in both in vivo and in vitro models to elucidate the mechanisms of seizure generation and to aid in the development of novel antiepileptic therapies. Researchers should optimize doses and procedures based on their specific experimental goals and animal models.
References
- 1. Structural dynamics of GluK2 kainate receptors in apo and partial agonist bound states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotection of GluK1 kainate receptor agonist ATPA against ischemic neuronal injury through inhibiting GluK2 kainate receptor-JNK3 pathway via GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (S)-ATPO in Artificial Cerebrospinal Fluid (ACSF)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-ATPO, a potent and selective AMPA receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the active enantiomer of the potent and selective α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist, (RS)-ATPO. AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system. As an antagonist, this compound blocks the binding of glutamate to AMPA receptors, thereby inhibiting downstream signaling pathways. This can lead to a reduction in neuronal excitation.
Q2: What is the full chemical name for the core structure of ATPO-related compounds?
The core structure of ATPO-related compounds can be described by the systematic name: 2-amino-3-(3-hydroxy-7,8-dihydro-6H-cyclohepta[d]isoxazol-4-yl)propionic acid.
Q3: What are the expected effects of this compound in in vitro preparations?
By blocking AMPA receptors, this compound is expected to reduce or abolish fast excitatory postsynaptic currents (EPSCs) in neuronal recordings. This can be observed as a decrease in the amplitude and frequency of spontaneous and evoked excitatory events.
Q4: Are there any known signaling pathways affected by this compound?
Yes, as an AMPA receptor antagonist, this compound can inhibit the extracellular signal-regulated kinase (ERK) pathway.[1] The ERK pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Inhibition of this pathway can lead to decreased phosphorylation of downstream targets like the cAMP-responsive element-binding protein (CREB).[1]
Troubleshooting Guide
Problem: I am having difficulty dissolving this compound in my artificial cerebrospinal fluid (ACSF).
Solution:
-
Vehicle Selection: While ACSF is the final goal, preparing a concentrated stock solution in a suitable vehicle is recommended.
-
Water: For some related compounds, water solubility has been reported. Attempt to dissolve a small amount of this compound in high-purity water.
-
Weak Acid/Base: Depending on the pKa of this compound, slight acidification or alkalinization of the water may improve solubility. For amino acid-like structures, dissolving in a slightly acidic or basic solution and then neutralizing can be effective.
-
DMSO: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of organic compounds. Prepare a high-concentration stock (e.g., 10-100 mM) in DMSO and then dilute it to the final working concentration in ACSF. Ensure the final DMSO concentration in your ACSF is low (typically <0.1%) to avoid off-target effects.
-
-
Sonication and Gentle Warming:
-
After adding the solvent, vortex the solution thoroughly.
-
If the compound does not dissolve, use a sonicator bath for 5-10 minutes.
-
Gentle warming (e.g., in a 30-37°C water bath) can also aid dissolution. Avoid excessive heat, which could degrade the compound.
-
-
pH Adjustment of ACSF:
-
The pH of standard ACSF is typically buffered to 7.3-7.4 with bicarbonate and carbogen (B8564812) (95% O₂/5% CO₂). Ensure your ACSF is properly buffered before adding this compound.
-
If you are using a stock solution, add it to the final volume of ACSF slowly while stirring to prevent precipitation.
-
Problem: My ACSF becomes cloudy or forms a precipitate after adding this compound.
Solution:
Precipitation can occur due to several factors, including the compound's low solubility, interactions with salts in the ACSF, or improper solution preparation.
-
Review Stock Solution Concentration: If using a stock solution, you may be exceeding the solubility limit of this compound in the final ACSF. Try preparing a lower concentration working solution.
-
Order of Addition: When preparing ACSF, it is crucial to add the salts in a specific order to prevent precipitation, especially calcium and phosphate (B84403) salts. Prepare your ACSF completely and ensure it is clear before adding this compound.
-
Filter Sterilization: After dissolving this compound in your ACSF, you can filter the final solution through a 0.22 µm syringe filter to remove any undissolved particles or precipitates before use in your experiments.
Experimental Protocols
Protocol for Preparation of this compound Solution in ACSF
This protocol provides a general guideline for preparing a working solution of this compound in ACSF.
Materials:
-
This compound powder
-
High-purity water or DMSO
-
Standard ACSF components (e.g., NaCl, KCl, CaCl₂, MgCl₂, NaHCO₃, NaH₂PO₄, glucose)
-
Carbogen gas (95% O₂ / 5% CO₂)
-
pH meter
-
Vortex mixer, sonicator, water bath
-
Sterile filters (0.22 µm)
Method:
-
Prepare a Concentrated Stock Solution:
-
Option A (Aqueous Stock): Weigh a precise amount of this compound and dissolve it in a small volume of high-purity water. If solubility is an issue, try adjusting the pH slightly with dilute HCl or NaOH before bringing it to the final volume.
-
Option B (DMSO Stock): Weigh a precise amount of this compound and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 50 mM). Store this stock at -20°C.
-
-
Prepare ACSF:
-
Prepare your standard ACSF solution, ensuring all salts are fully dissolved and the solution is clear.
-
Continuously bubble the ACSF with carbogen gas for at least 20-30 minutes to achieve a stable pH of 7.3-7.4.
-
-
Prepare the Final Working Solution:
-
Calculate the volume of your this compound stock solution needed to achieve the desired final concentration in your ACSF.
-
While stirring the carbogenated ACSF, slowly add the calculated volume of the stock solution.
-
If using a DMSO stock, ensure the final concentration of DMSO in the ACSF is below 0.1%.
-
Allow the final solution to mix thoroughly for several minutes.
-
-
Final Check and Sterilization:
-
Visually inspect the solution for any signs of precipitation.
-
If desired, filter-sterilize the final working solution using a 0.22 µm syringe filter.
-
Quantitative Data
| Solvent | Max Concentration (mg/mL) | Max Concentration (mM) |
| Water | 110 | ~217 |
| Ethanol | <1 | - |
| DMSO | <1 | - |
| PBS (pH 7.2) | ~10 | ~20 |
Data for Adenosine-5'-triphosphate disodium (B8443419) salt hydrate. Solubility of this compound may differ significantly.
Visualizations
Signaling Pathway of AMPA Receptor Antagonism
The following diagram illustrates the mechanism of action of an AMPA receptor antagonist like this compound in inhibiting the ERK signaling pathway.
Caption: Mechanism of this compound as an AMPA receptor antagonist.
Experimental Workflow for Preparing this compound in ACSF
This diagram outlines the recommended workflow for preparing a working solution of this compound in ACSF.
Caption: Workflow for this compound solution preparation.
References
Preparing (S)-ATPO stock solutions for in vitro assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation and use of (S)-ATPO stock solutions for in vitro assays. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For initial solubilization of this compound, Dimethyl Sulfoxide (DMSO) is recommended. Many organic compounds used in biological assays exhibit good solubility in DMSO.[1][2][3] For compounds with different solubility profiles, other organic solvents such as ethanol (B145695) or methanol (B129727) may be considered. It is crucial to perform a solubility test to determine the optimal solvent.
Q2: How can I determine the solubility of this compound in different solvents?
A2: A kinetic solubility assay can be performed to quickly assess the solubility of this compound.[3][4] This involves preparing a high-concentration stock solution in an organic solvent (e.g., 10 mM in DMSO) and then serially diluting it into an aqueous buffer relevant to your assay. The concentration at which precipitation is first observed is the kinetic solubility limit.
Q3: What is the recommended storage condition for this compound stock solutions?
A3: this compound stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1][5] For long-term storage, -80°C is preferable to maintain the stability of the compound.[6][7] Always refer to the manufacturer's data sheet for specific storage recommendations.
Q4: How long are the stock solutions stable?
A4: When stored properly at -20°C, stock solutions in DMSO are generally stable for up to one month, and for up to six months when stored at -80°C. However, stability can be compound-specific. It is good practice to prepare fresh stock solutions regularly and avoid using old stocks for critical experiments.
Q5: What is the maximum concentration of DMSO permissible in my in vitro assay?
A5: The final concentration of DMSO in your in vitro assay should typically be kept below 0.5% (v/v) to avoid solvent-induced artifacts or cytotoxicity. However, the tolerance for DMSO can vary significantly between cell lines and assay types. It is essential to include a vehicle control (containing the same final concentration of DMSO as the experimental wells) in your experiments to account for any effects of the solvent.
Troubleshooting Guide
Issue: Precipitation is observed after diluting the this compound stock solution into my aqueous assay buffer.
This is a common issue when diluting a compound from a high-concentration organic stock solution into an aqueous medium.
| Potential Cause | Troubleshooting Step |
| Low Aqueous Solubility | The final concentration of this compound in the assay buffer exceeds its solubility limit.[2] Solution: Lower the final concentration of this compound. Perform a solubility test to determine the maximum achievable concentration in your specific assay buffer. |
| Solvent Shock | The rapid change in solvent environment causes the compound to precipitate. Solution: Try a stepwise dilution. First, dilute the DMSO stock into a small volume of assay buffer with vigorous mixing, then add this intermediate dilution to the final volume. |
| Buffer Composition | The pH, ionic strength, or presence of certain salts in your assay buffer may affect the solubility of this compound.[4] Solution: Test the solubility of this compound in different buffer formulations. Adjusting the pH or salt concentration might improve solubility. |
| Temperature | A decrease in temperature upon dilution can reduce solubility.[2] Solution: Ensure that both the stock solution and the assay buffer are at room temperature before mixing. Gently warming the final solution (e.g., to 37°C) might help redissolve the precipitate, but be cautious as heat can degrade some compounds. |
Issue: Inconsistent or unexpected results in my assay.
| Potential Cause | Troubleshooting Step |
| Compound Degradation | This compound may be unstable in the stock solution or under assay conditions. Solution: Prepare fresh stock solutions. Minimize the exposure of the compound to light and extreme temperatures. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2] |
| Inaccurate Pipetting | Errors in pipetting can lead to incorrect final concentrations. Solution: Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed. For small volumes, consider preparing an intermediate dilution of the stock solution. |
| Interaction with Assay Components | This compound may interact with proteins or other components in the assay medium, reducing its effective concentration. Solution: Investigate potential non-specific binding by running appropriate controls, such as assays with and without serum or other proteins. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM solution of a compound with a molecular weight of 500 g/mol , you would weigh 5 mg.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the weighed compound.
-
Solubilization: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath or sonication can aid in dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Kinetic Solubility Assay
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare Serial Dilutions: In a 96-well plate, perform serial dilutions of the this compound stock solution into your aqueous assay buffer. A typical starting point is a 1:100 dilution (100 µM final concentration with 1% DMSO).
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours).
-
Observation: Visually inspect the wells for any signs of precipitation. Alternatively, use a plate reader to measure light scattering (nephelometry) to quantitatively assess precipitation. The highest concentration that remains clear is the kinetic solubility.[4]
Visualizations
Signaling Pathway
Below is a hypothetical signaling pathway that could be modulated by this compound, where it acts as an inhibitor of a key kinase.
Caption: Hypothetical signaling pathway showing this compound as an inhibitor of Kinase B.
Experimental Workflow
This diagram illustrates the general workflow for preparing and using this compound in an in vitro cell-based assay.
Caption: Workflow for preparing this compound stock and its use in cell-based assays.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 6. Long-term stability of thyroid peroxidase antibody (anti-TPO) in serum in the Danish General Suburban Population Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Stability of (S)-ATPO in physiological buffers over time
This technical support center provides guidance on the stability of (S)-ATPO in physiological buffers for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which signaling pathways is it involved?
This compound, a structural analog of adenosine (B11128) triphosphate (ATP), is understood to interact with various components of cellular signaling cascades. While specific pathways for this compound are not extensively detailed in public literature, its structural similarity to ATP suggests potential involvement in pathways regulated by purinergic receptors and ATP-binding proteins.[1] ATP itself is a crucial molecule in intracellular signaling, acting as a substrate for kinases and being involved in G protein-coupled receptor pathways.[1] It also plays a role in neurotransmission and modulates cellular processes through P2X and P2Y receptors.[1]
One potential area of interaction is with the translocator protein (TSPO), which is involved in mitochondrial processes, including ATP production and apoptosis.[2][3] Ligands of TSPO can modulate mitochondrial functions such as Ca2+ release and reactive oxygen species (ROS) generation.[2]
Below is a generalized diagram of a potential signaling pathway involving an ATP analog like this compound.
Q2: How stable is this compound in common physiological buffers?
Below is a table with hypothetical stability data for this compound in common physiological buffers at 37°C to illustrate expected trends. Note: This data is for illustrative purposes only and should be confirmed experimentally.
| Buffer (pH) | Time (hours) | This compound Remaining (%) | Half-life (t½) (hours) |
| Phosphate-Buffered Saline (PBS) (7.4) | 0 | 100 | ~48 |
| 8 | 92 | ||
| 24 | 78 | ||
| 48 | 50 | ||
| Tris-Buffered Saline (TBS) (7.4) | 0 | 100 | ~55 |
| 8 | 94 | ||
| 24 | 82 | ||
| 48 | 60 | ||
| Physiological Saline (0.9% NaCl) (5.5-6.5) | 0 | 100 | ~36 |
| 8 | 88 | ||
| 24 | 68 | ||
| 48 | 40 |
Q3: What factors can influence the stability of this compound in my experiments?
Several factors can affect the stability of chemical compounds in solution:
-
pH: The pH of the buffer is a crucial determinant of stability for many molecules.[5][6]
-
Temperature: Higher temperatures generally accelerate degradation rates.[7]
-
Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to light.[4]
-
Buffer Composition: The specific components of the buffer can sometimes interact with the compound of interest.[7]
-
Presence of Enzymes: If using cell lysates or other biological matrices, enzymes could potentially metabolize this compound.
-
Oxygen: Dissolved oxygen can lead to oxidative degradation.
Troubleshooting Guide
Problem: I am seeing inconsistent or no effect of this compound in my cell-based assays.
-
Possible Cause 1: Degradation of this compound in the experimental buffer.
-
Solution: Perform a stability study of this compound in your specific experimental buffer under the exact conditions of your assay (temperature, light exposure).[8] Prepare fresh solutions of this compound for each experiment. Consider preparing stock solutions in a solvent like DMSO and diluting into the aqueous buffer immediately before use.[4]
-
-
Possible Cause 2: Incorrect storage of this compound stock solutions.
-
Solution: Store stock solutions at -20°C or -80°C as recommended by the supplier. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: Interaction with components of the culture medium.
-
Solution: Test the stability of this compound in your complete cell culture medium. Some components in the medium could potentially degrade the compound.
-
Experimental Protocols
Protocol: Assessing the Stability of this compound in a Physiological Buffer
This protocol outlines a general method to determine the stability of this compound in a buffer of interest over time using High-Performance Liquid Chromatography (HPLC).[4][8]
Materials:
-
This compound
-
Physiological buffer of interest (e.g., PBS, pH 7.4)
-
High-purity DMSO (for stock solution)
-
HPLC system with a suitable column (e.g., C18)
-
Incubator or water bath
-
Amber vials to protect from light
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in high-purity DMSO.
-
Working Solution Preparation: Dilute the stock solution to the final desired concentration (e.g., 100 µM) in the pre-warmed physiological buffer in an amber tube.
-
Time Point Zero (T=0): Immediately after preparation, take an aliquot of the working solution, transfer it to an HPLC vial, and either analyze it immediately or store it at -80°C for later analysis.
-
Incubation: Incubate the remaining working solution at the desired experimental temperature (e.g., 37°C), ensuring it is protected from light.[8]
-
Time Points: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots and transfer them to HPLC vials.[8] Store at -80°C until analysis.
-
HPLC Analysis: Analyze all samples by HPLC to determine the concentration of the parent this compound peak.
-
Data Analysis: Plot the concentration or peak area of this compound against time to determine the degradation kinetics and calculate the half-life.[8]
Below is a workflow diagram for the stability assessment protocol.
References
- 1. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Bioinformatic Analyses of Canonical Pathways of TSPOAP1 and its Roles in Human Diseases [frontiersin.org]
- 4. enamine.net [enamine.net]
- 5. The Science Behind Buffers: Why Stability Is Key in Experiments – kamgo [kamgotech.com]
- 6. scribd.com [scribd.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing (S)-ATPO Concentration for Complete AMPA Receptor Blockade
Welcome to the technical support center for optimizing (S)-ATPO concentration. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for the effective use of this compound as a selective AMPA receptor antagonist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it block AMPA receptors?
This compound, or (S)-2-Amino-3-(5-tert-butyl-3-oxo-2,3-dihydroisoxazol-4-yl)propanoic acid, is the active enantiomer of the potent and selective competitive antagonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As a competitive antagonist, this compound binds to the same site on the AMPA receptor as the endogenous agonist, glutamate (B1630785). This binding action prevents glutamate from activating the receptor, thereby inhibiting the influx of sodium and calcium ions into the neuron and blocking excitatory neurotransmission.
Q2: What is the recommended starting concentration for this compound to achieve a complete block of AMPA receptors?
A specific Ki or IC50 value for this compound is not consistently reported in publicly available literature. Therefore, it is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup. As a starting point, concentrations can be guided by data from structurally related competitive AMPA receptor antagonists. A range of 1-10 µM is often a reasonable starting point for initial experiments, with further optimization based on the observed level of blockade.
Q3: How can I determine if I have achieved a complete block of AMPA receptors?
A complete block is typically confirmed when an increase in the concentration of this compound does not produce any further reduction in the AMPA receptor-mediated current. This can be visualized as the plateau of the dose-response curve. It is also important to ensure that the observed effect is specific to AMPA receptors and not due to off-target effects. This can be verified by attempting to rescue the response with a high concentration of an AMPA receptor agonist.
Q4: I am not seeing a complete block of the AMPA receptor-mediated current. What are the possible reasons?
Incomplete blockade can arise from several factors:
-
Insufficient this compound Concentration: The concentration of this compound may not be high enough to outcompete the endogenous glutamate or the exogenously applied agonist.
-
High Agonist Concentration: If you are co-applying an AMPA receptor agonist, its concentration might be too high, requiring a higher concentration of this compound to achieve a complete block.
-
Washout Issues: If the antagonist from a previous application has not been completely washed out, it could affect the baseline and the perceived level of block.
-
Receptor Subtype Specificity: While this compound is a broad-spectrum AMPA receptor antagonist, different AMPA receptor subunit compositions could potentially exhibit varying sensitivities.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete AMPA Receptor Blockade | 1. This compound concentration is too low.2. Agonist concentration is too high.3. Inadequate pre-incubation time with this compound. | 1. Increase the concentration of this compound systematically (e.g., in half-log increments) to generate a full dose-response curve.2. If co-applying an agonist, consider reducing its concentration to a level that elicits a submaximal response (e.g., EC50).3. Ensure sufficient pre-incubation time (typically 5-10 minutes) with this compound before agonist application to allow for binding equilibrium. |
| High Variability in Blockade Between Experiments | 1. Inconsistent agonist or antagonist concentrations.2. Variability in cell health or receptor expression.3. Inconsistent incubation times. | 1. Prepare fresh stock solutions of agonist and this compound regularly and ensure accurate dilutions.2. Monitor cell health and passage number. Use cells with consistent receptor expression levels.3. Standardize all incubation and application times across experiments. |
| Slow or Incomplete Washout of this compound | 1. The antagonist may have a slow off-rate from the receptor.2. Inadequate perfusion rate during washout. | 1. Increase the duration of the washout period. Monitor the recovery of the agonist response over time.2. Ensure your perfusion system provides a complete and rapid exchange of the external solution. |
| Observed Effects are Not Specific to AMPA Receptors | 1. Off-target effects of this compound at the concentration used.2. The recorded current is contaminated by other channel activity. | 1. Perform control experiments by applying this compound in the absence of an AMPA receptor agonist to check for direct effects on other currents.2. Use a cocktail of other channel blockers (e.g., for NMDA receptors, GABAa receptors, voltage-gated channels) to isolate the AMPA receptor-mediated current. |
Data Presentation
Potency of Competitive AMPA Receptor Antagonists
| Antagonist | Ki (µM) | IC50 (µM) | Receptor/Preparation |
| NBQX | 0.1 - 0.3 | 0.15 - 1.0 | Rat cortical neurons, recombinant receptors |
| CNQX | 0.2 - 0.6 | 0.3 - 1.5 | Rat hippocampal neurons, recombinant receptors |
| YM90K | 0.084 | - | Rat brain membranes |
| (R)-ATPA (inactive enantiomer) | 33 - 75 | - | Cloned AMPA receptors |
Experimental Protocols
Detailed Methodology: Whole-Cell Voltage-Clamp Electrophysiology for Determining Complete AMPA Receptor Block by this compound
Objective: To determine the concentration of this compound required for complete blockade of AMPA receptor-mediated currents in cultured neurons.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
AMPA receptor agonist (e.g., Glutamate or AMPA) stock solution
-
External (extracellular) recording solution (e.g., containing in mM: 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4)
-
Internal (intracellular) pipette solution (e.g., containing in mM: 130 Cs-gluconate, 10 CsCl, 4 NaCl, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP; pH 7.2)
-
Patch-clamp rig with amplifier, micromanipulator, and perfusion system
-
Borosilicate glass capillaries for pipette pulling
Procedure:
-
Cell Preparation: Plate neurons on coverslips at an appropriate density and allow them to mature.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish Whole-Cell Configuration:
-
Transfer a coverslip with neurons to the recording chamber and perfuse with external solution.
-
Approach a neuron with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -70 mV to record inward currents.
-
-
Baseline Recording:
-
Obtain a stable baseline recording for at least 2-3 minutes.
-
Apply a short pulse of the AMPA receptor agonist (e.g., 10 µM glutamate for 2-5 seconds) to elicit a control inward current.
-
Wash out the agonist until the current returns to baseline. Repeat this step 2-3 times to ensure a stable response.
-
-
Application of this compound:
-
Start with the lowest concentration of this compound (e.g., 1 µM).
-
Pre-incubate the cell with the this compound solution for 5-10 minutes.
-
Co-apply the same concentration of agonist used for the baseline recording in the continued presence of this compound.
-
Record the peak amplitude of the inward current.
-
-
Dose-Response Curve Generation:
-
Wash out the this compound and agonist until the agonist response fully recovers to the initial baseline level.
-
Repeat step 5 with increasing concentrations of this compound (e.g., 3 µM, 10 µM, 30 µM, 100 µM).
-
-
Data Analysis:
-
Measure the peak amplitude of the AMPA receptor-mediated current in the absence and presence of each concentration of this compound.
-
Normalize the current amplitude in the presence of this compound to the control response.
-
Plot the normalized response against the logarithm of the this compound concentration to generate a dose-response curve.
-
The concentration at which the curve plateaus and no further inhibition is observed is the concentration required for a complete block.
-
Mandatory Visualizations
Caption: AMPA Receptor Signaling and Competitive Antagonism by this compound.
Caption: Workflow for Determining Complete AMPA Receptor Blockade.
Caption: Troubleshooting Decision Tree for Incomplete Blockade.
Technical Support Center: Troubleshooting (S)-ATPO Experiments in Brain Slices
Welcome to the technical support center for researchers utilizing (S)-ATPO in brain slice electrophysiology experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the application of this selective AMPA receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. In the central nervous system, AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission. This compound exerts its effect by binding to the glutamate binding site on the AMPA receptor, thereby preventing its activation by the endogenous ligand glutamate. The (S)-enantiomer is the pharmacologically active form, while the (R)-enantiomer is inactive.
Q2: What is a typical working concentration for this compound in brain slice electrophysiology?
The optimal working concentration of this compound can vary depending on the specific brain region, neuronal population, and the desired level of AMPA receptor antagonism. However, a common starting concentration for achieving a significant block of AMPA receptor-mediated currents is in the range of 1-10 µM. It is always recommended to perform a dose-response curve to determine the most appropriate concentration for your specific experimental conditions.
Q3: How should I prepare a stock solution of this compound?
This compound is typically soluble in aqueous solutions at physiological pH. However, for ease of handling and to ensure complete dissolution, it is common practice to first prepare a concentrated stock solution in a solvent like dimethyl sulfoxide (B87167) (DMSO) before diluting it to the final working concentration in artificial cerebrospinal fluid (aCSF).
Q4: Is this compound stable in ACSF during a typical electrophysiology experiment?
While specific stability data for this compound in ACSF is not extensively published, it is generally advisable to prepare fresh dilutions of this compound in ACSF for each experiment. Stock solutions in DMSO can typically be stored at -20°C for extended periods. When diluting in ACSF, ensure thorough mixing and use the solution within the timeframe of a standard electrophysiology recording session (a few hours) to minimize potential degradation.
Troubleshooting Guide
Issue 1: Incomplete or Variable Block of AMPA Receptor-Mediated Currents
| Possible Cause | Troubleshooting Step |
| Inadequate this compound Concentration | The concentration of this compound may be too low to fully antagonize the AMPA receptors in your preparation. Perform a concentration-response experiment to determine the optimal concentration for your specific brain slice and stimulation parameters. |
| Solution Preparation Issue | Ensure that the this compound stock solution was prepared correctly and that the final dilution in ACSF is accurate. Verify the calculations and pipetting. Consider preparing a fresh stock solution. |
| Incomplete Perfusion | The perfusion of the ACSF containing this compound may not be reaching the entire slice or the specific neurons being recorded. Check the perfusion system for blockages and ensure a consistent flow rate (typically 1-2 mL/min). |
| Drug Washout | If the block is not maintained over time, it could be due to washout of the drug from the slice. Ensure continuous perfusion with the this compound containing ACSF throughout the recording period where antagonism is desired. |
Issue 2: Suspected Off-Target Effects
| Possible Cause | Troubleshooting Step |
| High this compound Concentration | At higher concentrations, the selectivity of this compound for AMPA receptors over other glutamate receptors (e.g., kainate or NMDA receptors) may decrease. If you observe unexpected changes in neuronal activity that are not consistent with AMPA receptor blockade, consider reducing the concentration of this compound. |
| Solvent Effects | If using a DMSO stock solution, ensure that the final concentration of DMSO in the ACSF is minimal (typically <0.1%). High concentrations of DMSO can have direct effects on neuronal excitability. Run a vehicle control experiment with the same concentration of DMSO to rule out solvent-induced effects. |
| Modulation of Other Receptors | While this compound is highly selective for AMPA receptors, it is good practice to confirm the specificity of the observed effects. Consider co-application with specific antagonists for other glutamate receptors (e.g., an NMDA receptor antagonist like AP5) to isolate the AMPA receptor-mediated component of the response. |
Issue 3: General Electrophysiology Problems in the Presence of this compound
For general issues such as unstable recordings, high series resistance, or poor slice health, please refer to standard brain slice electrophysiology troubleshooting guides. The presence of this compound at appropriate working concentrations is not expected to directly cause these issues. However, it is crucial to maintain optimal slice viability and recording conditions to accurately assess the effects of the antagonist.
Data Presentation
Table 1: Selectivity Profile of this compound (Hypothetical Data)
| Receptor Subtype | IC50 (µM) |
| AMPA | 0.5 |
| Kainate | > 100 |
| NMDA | > 100 |
Note: This table presents hypothetical data for illustrative purposes. Researchers should consult specific product datasheets or perform their own binding assays to determine the precise selectivity profile of their this compound batch.
Experimental Protocols
Detailed Methodology: Preparation of this compound Solution for Brain Slice Electrophysiology
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh out the appropriate amount of this compound powder.
-
Dissolve the powder in high-purity DMSO to a final concentration of 10 mM.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into small volumes and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Prepare the Working Solution in aCSF:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare fresh, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).
-
Dilute the this compound stock solution into the aCSF to the desired final working concentration (e.g., 1 µM). For a 1 µM final concentration from a 10 mM stock, you would perform a 1:10,000 dilution (e.g., add 1 µL of stock to 10 mL of aCSF).
-
Ensure the final concentration of DMSO is kept to a minimum (e.g., ≤ 0.01%).
-
Mix the solution thoroughly by inverting the container several times.
-
The this compound containing aCSF is now ready for perfusion onto the brain slice.
-
Mandatory Visualization
Caption: Experimental workflow for using this compound in brain slice electrophysiology.
Caption: Mechanism of this compound antagonism at the glutamatergic synapse.
Technical Support Center: (S)-ATPO and Kainate Receptor Interactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the potential off-target effects of (S)-ATPO on kainate receptors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound, or (S)-2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid, is a potent and selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] It is widely used in neuroscience research to study the function of AMPA receptors, which are critical for fast excitatory synaptic transmission in the central nervous system.[2][3]
Q2: Does this compound have any known off-target effects on kainate receptors?
While this compound is highly selective for AMPA receptors, the possibility of off-target effects on kainate receptors, another subtype of ionotropic glutamate (B1630785) receptors, should be considered, especially at higher concentrations. The structural similarities between the ligand-binding domains of AMPA and kainate receptors make cross-reactivity a potential concern. Although specific binding affinity data for this compound at various kainate receptor subtypes is not extensively documented in publicly available literature, some studies on related compounds suggest that ligands designed for AMPA receptors can sometimes exhibit activity at kainate receptors.[4]
Q3: Why is it important to consider the potential interaction of this compound with kainate receptors in my experiments?
Kainate receptors are involved in various physiological and pathological processes, including synaptic plasticity, neuronal excitability, and neurotoxicity.[4][5][6] If this compound activates kainate receptors in your experimental model, it could lead to confounding results and misinterpretation of the specific role of AMPA receptors. For example, kainate receptor activation can modulate both excitatory and inhibitory neurotransmission, potentially masking or altering the effects of AMPA receptor activation.[2][6]
Q4: What are the different subtypes of kainate receptors, and do they exhibit different sensitivities to ligands?
Kainate receptors are composed of five different subunits: GluK1, GluK2, GluK3, GluK4, and GluK5.[7][8][9] These subunits can assemble into homomeric or heteromeric receptor complexes, leading to a diversity of receptor subtypes with distinct pharmacological and physiological properties.[4][7][9] The affinity and efficacy of ligands can vary significantly between different kainate receptor subunit combinations.[4] Therefore, any potential off-target effect of this compound could be specific to certain kainate receptor subtypes expressed in your system.
Troubleshooting Guide
This guide provides a question-and-answer format to address specific experimental issues that may arise due to potential off-target effects of this compound on kainate receptors.
Q1: I am observing unexpected excitatory or inhibitory effects in my neuronal cultures after applying this compound. Could this be due to kainate receptor activation?
Possible Cause: Yes, this is a possibility. Kainate receptors have complex roles in modulating neuronal activity. Depending on their location (presynaptic or postsynaptic) and the specific subtypes present, their activation can lead to either increased or decreased neuronal firing and neurotransmitter release.[4][6]
Troubleshooting Steps:
-
Concentration-Response Curve: Perform a detailed concentration-response curve for this compound. Off-target effects are often more pronounced at higher concentrations. Determine the lowest effective concentration that elicits the desired AMPA receptor-mediated response and use this concentration for subsequent experiments.
-
Use a Selective Kainate Receptor Antagonist: Co-apply this compound with a selective kainate receptor antagonist, such as UBP310 for GluK1-containing receptors.[10] If the unexpected effects are blocked or reduced by the antagonist, it strongly suggests the involvement of kainate receptors.
-
Use a More Selective AMPA Agonist: Consider using an alternative, highly selective AMPA receptor agonist with a different chemical structure to see if the same unexpected effects are observed.
Q2: My data shows high variability between experiments when using this compound. What could be the cause?
Possible Cause: High variability could stem from inconsistent expression levels of kainate receptor subtypes across different cell cultures or tissue preparations. If this compound has even a weak affinity for certain kainate receptors, fluctuations in their expression could lead to variable responses.
Troubleshooting Steps:
-
Characterize Kainate Receptor Expression: If possible, use techniques like qPCR or immunohistochemistry to characterize the expression profile of kainate receptor subunits in your experimental system. This will help you understand which subtypes might be contributing to the variability.
-
Use a Stable Expression System: If you are using a heterologous expression system (e.g., HEK293 cells), ensure that the expression of your target AMPA receptor and any potentially interacting kainate receptors is stable and consistent across experiments.
-
Control for Experimental Conditions: Carefully control all experimental parameters, including cell density, passage number, and incubation times, as these can influence receptor expression levels.
Q3: I am trying to isolate AMPA receptor-mediated currents using this compound, but I suspect contamination from kainate receptor currents. How can I confirm this?
Possible Cause: The biophysical properties of currents mediated by AMPA and kainate receptors can sometimes overlap, making them difficult to distinguish, especially if the kainate receptor-mediated component is small.[2]
Troubleshooting Steps:
-
Pharmacological Blockade: The most definitive way to isolate AMPA receptor currents is to use a selective antagonist for kainate receptors. For example, the non-competitive AMPA receptor antagonist GYKI 53655 can be used to block AMPA receptor-mediated responses, unmasking any underlying kainate receptor-mediated currents.[11][12]
-
Kinetic Analysis: Carefully analyze the kinetics of the evoked currents. Kainate receptor-mediated currents often exhibit slower rise and decay times compared to AMPA receptor-mediated currents, although this is not always the case.[2]
-
Voltage-Clamp Experiments: Perform voltage-clamp recordings and construct current-voltage (I-V) relationships. Different receptor subtypes can exhibit distinct I-V properties, which may help in differentiating the components of the total current.
Quantitative Data Summary
Due to the limited availability of direct and comprehensive quantitative data for this compound's activity at various kainate receptor subtypes in the public domain, a detailed table cannot be provided at this time. Researchers are encouraged to perform their own characterization or consult more specialized literature. The following table provides a general comparison of agonist affinities for AMPA and kainate receptors.
| Agonist | Receptor Target | Affinity (Kd or IC50) | Potency (EC50) | Reference |
| (S)-AMPA | AMPA Receptors | 10 - 380 nM (KD) | ~1-10 µM | [13] |
| Kainate | Kainate Receptors | 13 - 76 nM (KD for GluK1-3) | Varies by subtype | [4] |
| (S)-Glutamate | Kainate Receptors | 140 - 494 nM (KD for GluK1-3) | Varies by subtype | [4] |
Experimental Protocols
Protocol 1: Electrophysiological Assessment of this compound Selectivity
Objective: To determine the functional selectivity of this compound for AMPA receptors over kainate receptors using whole-cell patch-clamp electrophysiology in cultured neurons or brain slices.
Materials:
-
Cultured neurons or acute brain slices expressing both AMPA and kainate receptors.
-
Patch-clamp setup with amplifier, micromanipulators, and data acquisition system.
-
External solution (e.g., containing in mM: 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4).
-
Internal solution (e.g., containing in mM: 120 K-gluconate, 10 KCl, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP; pH 7.2).
-
This compound stock solution.
-
Selective AMPA receptor antagonist (e.g., NBQX or CNQX).
-
Selective kainate receptor antagonist (e.g., UBP310).
-
Non-competitive AMPA receptor antagonist (e.g., GYKI 53655).
Procedure:
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Hold the neuron at a negative membrane potential (e.g., -60 mV) to record inward currents.
-
Apply a saturating concentration of this compound to elicit a maximal current response. This response is primarily mediated by AMPA receptors.
-
After washout, co-apply this compound with a selective AMPA receptor antagonist (e.g., NBQX) to block the AMPA receptor-mediated component. Any remaining current is likely mediated by kainate receptors.
-
To confirm the identity of the remaining current, apply a selective kainate receptor antagonist (e.g., UBP310) in the presence of this compound and the AMPA receptor antagonist. A reduction in the current would confirm kainate receptor activation.
-
Alternatively, first apply this compound in the presence of a non-competitive AMPA receptor antagonist like GYKI 53655 to isolate potential kainate receptor-mediated currents.[11][12]
-
Construct concentration-response curves for this compound in the absence and presence of specific antagonists to determine its potency (EC50) at both receptor types.
Protocol 2: Radioligand Binding Assay to Determine this compound Affinity
Objective: To determine the binding affinity (Ki) of this compound for specific kainate receptor subtypes expressed in a heterologous system.
Materials:
-
Cell membranes from HEK293 cells stably expressing a specific kainate receptor subtype (e.g., homomeric GluK1 or GluK2).
-
Radiolabeled kainate receptor antagonist (e.g., [3H]UBP310 for GluK1).[7][14]
-
This compound solutions of varying concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled antagonist and varying concentrations of unlabeled this compound.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 4°C).
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a saturating concentration of a known high-affinity kainate receptor ligand (e.g., unlabeled kainate).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: Signaling pathways of AMPA and potential off-target kainate receptors.
Caption: Experimental workflow for troubleshooting potential this compound off-target effects.
Caption: Logical relationship of observed effects of this compound application.
References
- 1. researchgate.net [researchgate.net]
- 2. AMPA Receptors and Kainate Receptors Encode Different Features of Afferent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabotropic action of postsynaptic kainate receptors triggers hippocampal long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kainate receptors presynaptically downregulate GABAergic inhibition in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mapping the ligand binding sites of kainate receptors: molecular determinants of subunit-selective binding of the antagonist [3H]UBP310 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kainate receptor channel opening and gating mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure and gating of kainate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kainate receptor subunit diversity underlying response diversity in retinal Off bipolar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Distribution and Properties of Functional Postsynaptic Kainate Receptors on Neocortical Layer V Pyramidal Neurons | Journal of Neuroscience [jneurosci.org]
- 12. Selective antagonism of AMPA receptors unmasks kainate receptor-mediated responses in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Physiological significance of high and low affinity agonist binding to neuronal and recombinant AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (S)-ATPO in Electrophysiology Rigs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (S)-ATPO in electrophysiology experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a subtype of ionotropic glutamate (B1630785) receptors.[1][2][3] Its primary mechanism of action is to bind to and activate AMPA receptors, leading to the opening of their associated ion channels and subsequent depolarization of the neuronal membrane.[1][4]
Q2: I am not seeing a complete washout of the this compound effect. How long should the washout period be?
The washout time for this compound will depend on several factors, including its concentration, the perfusion rate of your system, the temperature, and the specific properties of the tissue or cells being studied. It is recommended to perform initial experiments to empirically determine the optimal washout time for your specific experimental conditions.
Q3: What are the expected electrophysiological effects of this compound application?
As a potent AMPA receptor agonist, the application of this compound is expected to induce a rapid and robust inward current in voltage-clamp recordings, carried primarily by Na+ ions. This leads to a significant depolarization of the cell membrane, which can be observed as a change in the holding current or a depolarization of the resting membrane potential in current-clamp recordings.[1] The kinetics of the response, including activation and desensitization, will be influenced by the subunit composition of the AMPA receptors in your preparation.[6][7][8]
Troubleshooting Guide
This guide addresses common issues encountered during the application and washout of this compound in electrophysiology rigs.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Slow or Incomplete Washout | 1. High Agonist Affinity and Slow Off-Rate: this compound, as a potent agonist, may have a high affinity for the AMPA receptor, leading to a slow dissociation rate. 2. Inadequate Perfusion: The flow rate of the artificial cerebrospinal fluid (aCSF) or external solution may be too low to effectively clear the drug from the recording chamber and the tissue. 3. Dead Space in the Perfusion System: "Dead space" in the tubing or chamber can trap the agonist, leading to a slow and continuous release even during the washout phase. 4. Agonist Uptake and Slow Release from Tissue: In brain slice preparations, the agonist may diffuse into deeper layers of the tissue and slowly wash out.[9] 5. Lipophilicity of the Compound: While not specifically documented for this compound, more lipophilic compounds can partition into the cell membrane or other lipid-rich structures, leading to a slower washout. | 1. Increase Washout Duration: Extend the washout period and monitor the response until a stable baseline is re-established. 2. Optimize Perfusion Rate: Increase the perfusion rate to ensure rapid exchange of the bath solution. Be cautious of mechanical disturbances to the patch or slice at very high flow rates. 3. Minimize Dead Space: Use perfusion systems with minimal dead space. Regularly check and clean your perfusion lines. 4. Allow for Adequate Equilibration: During washout, ensure enough time for the drug to diffuse out from the tissue. 5. Consider the Chemical Properties: If slow washout persists and is problematic, consider using a less potent or more hydrophilic AMPA agonist for comparison. |
| Response "Rundown" During Experiment | 1. Receptor Desensitization: Continuous application of a potent agonist like this compound can lead to receptor desensitization, where the receptors become less responsive over time.[4][7][8][10] 2. Cell Health Decline: Prolonged recording times can lead to a decline in cell health, resulting in a gradual decrease in the recorded currents. 3. Dialysis of Intracellular Components: In whole-cell patch-clamp, essential intracellular molecules can be washed out by the pipette solution, affecting receptor function. | 1. Pulsatile Application: Apply the agonist in brief pulses rather than continuously to minimize desensitization. 2. Use of Allosteric Modulators: In some experimental paradigms, positive allosteric modulators like cyclothiazide (B1669527) (CTZ) can be used to reduce desensitization, though this will alter the native receptor kinetics.[7][10] 3. Monitor Cell Health: Continuously monitor the health of the cell through parameters like resting membrane potential and input resistance. 4. Include ATP and GTP in Internal Solution: To support cellular metabolism and signaling, include ATP and GTP in the intracellular solution. |
| Variability in Response Amplitude | 1. Inconsistent Drug Concentration: Issues with the drug delivery system can lead to fluctuations in the actual concentration of this compound reaching the cell. 2. Heterogeneity of AMPA Receptor Expression: Different cells or even different dendritic locations on the same cell can have varying densities and subunit compositions of AMPA receptors.[11] 3. Fluctuations in Perfusion Speed: Changes in the perfusion speed can alter the local concentration of the agonist around the cell. | 1. Calibrate Drug Delivery System: Ensure your perfusion system delivers a consistent and accurate concentration of the drug.[12] 2. Record from a Consistent Cell Population/Location: To minimize variability, try to record from a well-defined population of cells or a specific dendritic compartment. 3. Maintain Stable Perfusion: Use a reliable perfusion pump to maintain a constant flow rate throughout the experiment. |
Comparative Data for AMPA Receptor Ligands
While specific washout times for this compound are not available, the following table provides kinetic data for other AMPA receptor agonists and antagonists, which can offer a point of reference. Washout times are highly dependent on experimental conditions.
| Compound | Type | Potency (EC₅₀/IC₅₀) | Reported Washout Time | Reference |
| Glutamate | Agonist | ~1-10 µM | Rapid (ms to s) | [10] |
| AMPA | Agonist | ~1-10 µM | Seconds to minutes | [13] |
| Quisqualate | Agonist | ~0.1-1 µM | Minutes | [10] |
| NBQX | Antagonist | ~10-100 nM | ~40 minutes | [5] |
Experimental Protocols
General Protocol for Drug Application and Washout in Brain Slices
-
Preparation: Prepare artificial cerebrospinal fluid (aCSF) and the this compound stock solution. Ensure the perfusion system is clean and free of air bubbles.
-
Baseline Recording: Obtain a stable baseline recording of synaptic responses or holding current for at least 10-15 minutes before drug application.
-
Drug Application: Switch the perfusion to aCSF containing the desired concentration of this compound. Monitor the electrophysiological response until a stable effect is observed. This may take several minutes to allow for diffusion into the slice.
-
Washout: Switch the perfusion back to the control aCSF. The washout period should be at least 3-4 times the duration of the drug application, or until the recorded parameters return to the pre-drug baseline. For potent, high-affinity compounds, a longer washout period may be necessary.[5]
-
Data Analysis: Compare the response during drug application to the baseline and washout periods.
Protocol for Rapid Application to Cultured Cells or Excised Patches
-
Preparation: Use a rapid solution exchange system, such as a piezo-driven perfusion system, to allow for fast application and removal of the agonist.[12]
-
Baseline: Record baseline activity in the control external solution.
-
Agonist Application: Rapidly move the cell or patch into the stream of the solution containing this compound. The application duration can be precisely controlled to study receptor kinetics.
-
Washout: Rapidly move the cell or patch back into the control solution stream. Due to the rapid exchange, washout is typically much faster than in a brain slice perfusion system.
-
Analysis: Analyze the kinetics of the response, including activation, desensitization, and deactivation upon washout.[10]
Visualizations
AMPA Receptor Signaling Pathway
Caption: Signaling pathway activated by this compound binding to AMPA receptors.
Experimental Workflow for Drug Application and Washout
References
- 1. AMPA receptor - Wikipedia [en.wikipedia.org]
- 2. The AMPA receptor binding site: focus on agonists and competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation mechanism of AMPA receptors illuminated by complexes with cone snail toxin, allosteric potentiator and orthosteric agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMPA receptors gate spine Ca2+ transients and spike-timing-dependent potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How AMPA Receptor Desensitization Depends on Receptor Occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. How AMPA Receptor Desensitization Depends on Receptor Occupancy | Journal of Neuroscience [jneurosci.org]
- 9. mdpi.com [mdpi.com]
- 10. Activation Kinetics of AMPA Receptor Channels Reveal the Number of Functional Agonist Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid solution application methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Influence of agonist concentration on AMPA and kainate channels in CA1 pyramidal cells in rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (S)-ATPO in Long-Term Neuronal Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the effects of (S)-ATPO on neuronal viability in long-term cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound, or (S)-2-amino-3-[5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl]propionic acid, is a competitive antagonist of the ionotropic glutamate (B1630785) receptors, specifically targeting AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors.[1] These receptors are crucial for mediating fast excitatory synaptic transmission in the central nervous system.[2][3][4] By blocking these receptors, this compound can modulate neuronal excitability.
Q2: What is the expected effect of this compound on neuronal viability in long-term cultures?
The effect of this compound on long-term neuronal viability can be complex and context-dependent. Given its role as an antagonist of excitatory glutamate receptors, it could be hypothesized to be neuroprotective in conditions of excessive glutamate, a phenomenon known as excitotoxicity. Conversely, prolonged blockade of basal excitatory neurotransmission might interfere with essential signaling pathways required for neuronal survival and maturation. Therefore, the outcome may depend on factors such as the concentration of this compound used, the specific neuronal cell type, and the culture conditions.
Q3: How long should I treat my long-term neuronal cultures with this compound?
For long-term studies, a continuous treatment paradigm is often employed. We recommend a treatment duration of at least 7 to 14 days to observe significant effects on neuronal viability and network development. It is advisable to perform a time-course experiment to determine the optimal treatment duration for your specific experimental goals.
Q4: What concentrations of this compound should I use?
A dose-response experiment is critical to determine the optimal concentration of this compound for your studies. Based on its known antagonist activity, a starting range of 1 µM to 100 µM is recommended.[1] A wide range of concentrations will help to identify potential toxic effects at higher doses and subtle effects at lower doses.
Q5: What are the appropriate controls for an experiment investigating the effects of this compound?
The following controls are essential:
-
Vehicle Control: Neuronal cultures treated with the same solvent used to dissolve this compound (e.g., sterile water or DMSO) at the same final concentration.
-
Untreated Control: Neuronal cultures maintained in the same culture medium without any treatment.
-
Positive Control (for neuroprotection assays): Cultures treated with a known neuroprotective agent under excitotoxic conditions (e.g., glutamate co-treatment).
-
Positive Control (for toxicity assays): Cultures treated with a known neurotoxic substance to ensure the viability assay is working correctly.
Troubleshooting Guide
Issue: I am observing widespread cell death in all my cultures, including the controls.
-
Question: Could my primary neuronal culture protocol be the issue?
-
Answer: Yes, long-term neuronal cultures are sensitive. Ensure your protocol for isolation and maintenance is optimized. Key factors include the quality of reagents, coating of culture vessels (e.g., with poly-D-lysine), and the composition of the culture medium. Refer to established protocols for primary neuronal culture for detailed guidance.
-
-
Question: Is it possible that the culture medium is degrading over the long-term experiment?
-
Answer: Yes, it is crucial to perform regular partial media changes (e.g., replacing half of the medium every 2-3 days) to replenish nutrients and remove waste products. Ensure your medium contains appropriate supplements like B-27.
-
Issue: I am not observing any effect of this compound on neuronal viability.
-
Question: Is my concentration of this compound too low?
-
Answer: It is possible. We recommend performing a dose-response curve with a wider range of concentrations.
-
-
Question: Is it possible that my viability assay is not sensitive enough?
-
Answer: Consider using multiple viability assays that measure different cellular parameters. For example, combine a metabolic assay (like MTT or ATP measurement) with a cytotoxicity assay that measures membrane integrity (like LDH release) or a marker of apoptosis (like caspase-3 activity).[5]
-
Issue: The results of my viability assays are inconsistent.
-
Question: Could the timing of the assay be a factor?
-
Answer: Yes, the timing of the viability assessment is crucial. For long-term studies, it is advisable to perform assays at multiple time points to capture the dynamics of the cellular response to this compound.
-
-
Question: Is there variability in my cell plating density?
-
Answer: Inconsistent plating density can lead to variability in results. Ensure you have a standardized protocol for cell counting and plating to maintain consistency across all wells and experiments.
-
Experimental Protocols
Protocol 1: Long-Term Primary Hippocampal Neuron Culture
-
Preparation of Culture Plates: Coat 24-well plates with Poly-D-Lysine (50 µg/mL in sterile water) overnight at 37°C. Wash three times with sterile water and allow to dry completely.
-
Neuron Isolation: Dissect hippocampi from E18 rat embryos in ice-cold Hibernate®-E medium.
-
Digestion: Incubate the tissue in papain (20 units/mL) in Hibernate®-E without Ca2+ for 20 minutes at 37°C.
-
Dissociation: Gently triturate the tissue using a series of fire-polished Pasteur pipettes with decreasing tip diameters until a single-cell suspension is achieved.
-
Plating: Centrifuge the cell suspension, resuspend the pellet in Neurobasal® Plus Medium supplemented with B-27® Plus Supplement and 2 mM L-glutamine. Plate the cells at a density of 2 x 10^5 cells/well.
-
Maintenance: Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2. Perform a half-medium change every 2-3 days.
Protocol 2: this compound Treatment and Viability Assessment
-
Treatment: After 7 days in vitro (DIV), begin treatment with this compound. Prepare a stock solution of this compound in sterile water. Dilute the stock solution in fresh culture medium to the desired final concentrations (e.g., 1, 10, 50, 100 µM).
-
Application: For each treatment condition, remove half of the medium from the wells and replace it with the medium containing the appropriate concentration of this compound. For vehicle controls, add an equivalent volume of medium containing the vehicle.
-
Long-Term Treatment: Continue the treatment for 14 days, performing half-medium changes with freshly prepared this compound-containing medium every 2-3 days.
-
Viability Assessment (ATP Assay):
-
At the end of the treatment period, bring the plate to room temperature.
-
Add a volume of a commercial ATP assay reagent (e.g., CellTiter-Glo®) equal to the volume of culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Express data as a percentage of the vehicle-treated control.[5]
-
Quantitative Data Summary
The following table represents hypothetical data from an experiment investigating the effect of a 14-day treatment with this compound on the viability of long-term primary hippocampal neuron cultures, as assessed by an ATP assay.
| Treatment Group | Concentration (µM) | Mean Neuronal Viability (% of Vehicle Control) | Standard Deviation |
| Vehicle Control | 0 | 100 | 5.2 |
| This compound | 1 | 102.3 | 4.8 |
| This compound | 10 | 98.7 | 5.5 |
| This compound | 50 | 85.1 | 6.1 |
| This compound | 100 | 65.4 | 7.3 |
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway of this compound action.
Experimental Workflow
Caption: Experimental workflow for assessing this compound effects.
References
- 1. Studies of the antagonist actions of (RS)-2-amino-3-[5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl] propionic acid (ATPO) on non-NMDA receptors in cultured rat neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis for positive allosteric modulation of AMPA and kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are Glutamates agonists and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Thyroid peroxidase antibody test: What is it? - Mayo Clinic [mayoclinic.org]
Preventing precipitation of (S)-ATPO in experimental solutions
Disclaimer: The information provided pertains to Adenosine 5'-triphosphate (ATP), as searches for "(S)-ATPO" did not yield a specific compound related to experimental solutions. It is presumed that "this compound" was a typographical error for "ATP."
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the precipitation of Adenosine 5'-triphosphate (ATP) in experimental solutions.
Troubleshooting Guide: Preventing ATP Precipitation
Precipitation of ATP from a solution can compromise experimental results. The following sections provide guidance on identifying and resolving common causes of precipitation.
Issue: Precipitation Observed Upon Dissolving ATP
If you observe precipitation immediately after or shortly after dissolving ATP, consider the following potential causes and solutions.
| Potential Cause | Recommended Action |
| Incorrect Solvent | Ensure you are using a recommended solvent. ATP has high solubility in water but is poorly soluble in ethanol (B145695) and DMSO.[1] |
| Low pH | ATP solutions in water are mildly acidic (pH ~3.5), which can lead to instability and hydrolysis over time. Buffer the solution to a pH between 6.8 and 7.4 for optimal stability.[2] |
| High Concentration | Attempting to dissolve ATP beyond its solubility limit will result in precipitation. Refer to the solubility table below. |
| Low Temperature | While ATP solutions are best stored frozen, dissolving ATP at very low temperatures may reduce its solubility. Prepare the solution at room temperature before storing it at the recommended temperature. |
Issue: Precipitation Observed Over Time or After Additives
If precipitation occurs after the initial preparation, especially after adding other reagents or storing the solution, investigate these possibilities.
| Potential Cause | Recommended Action |
| pH Shift | The addition of other experimental components may have altered the pH of the ATP solution to be outside the stable range of 6.8-7.4.[2] Verify the final pH of the solution and adjust if necessary. |
| Presence of Divalent or Trivalent Cations | Certain metal ions can form sparingly soluble salts with ATP. For example, rare earth elements like La³⁺, Y³⁺, and Sc³⁺ can cause precipitation.[3] If possible, use a chelating agent like EDTA if such ions are suspected, or use purified ATP with low metal content. |
| Hydrolysis | At extreme pH levels or over extended periods, ATP can hydrolyze to ADP and AMP, which may have different solubility characteristics.[2][4] Prepare fresh solutions and store them appropriately to minimize degradation. |
| Improper Storage | Aqueous solutions of ATP are stable for about a week at 0°C and for months when frozen at -20°C. Storing at room temperature for extended periods can lead to degradation and potential precipitation. |
Quantitative Solubility Data for ATP
The following table summarizes the solubility of ATP in various common laboratory solvents.
| Solvent | Solubility (at 25°C) | Reference |
| Water | 110 mg/mL | [1] |
| Water | 50 mg/mL | |
| PBS (pH 7.2) | ~10 mg/mL | [1] |
| Ethanol | <1 mg/mL | [1] |
| DMSO | <1 mg/mL | [1] |
Experimental Protocol: Preparation of a Stable ATP Stock Solution
This protocol outlines the steps to prepare a stable, buffered ATP stock solution.
Materials:
-
Adenosine 5'-triphosphate disodium (B8443419) salt hydrate (B1144303)
-
Nuclease-free water
-
Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pH meter
Procedure:
-
Weighing ATP: On a calibrated analytical balance, carefully weigh the desired amount of ATP disodium salt hydrate in a sterile microcentrifuge tube.
-
Initial Dissolution: Add a sufficient volume of nuclease-free water to dissolve the ATP. For example, to prepare a 100 mM stock solution, dissolve 55.1 mg of ATP disodium salt (MW: 551.14 g/mol ) in a final volume of 1 mL. Vortex briefly to mix.
-
Buffering the Solution: Add a suitable buffer to maintain a stable pH. For a final pH of 7.0-7.5, you can add a small volume of a concentrated buffer stock (e.g., 1 M Tris-HCl, pH 7.5). The final concentration of the buffer should be appropriate for your experimental needs (typically 10-50 mM).
-
pH Adjustment: Check the pH of the solution using a calibrated pH meter. Adjust the pH to between 7.0 and 7.4 using small additions of dilute NaOH or HCl as needed. This is a critical step as ATP is most stable in this pH range.[2]
-
Final Volume Adjustment: Bring the solution to the final desired volume with nuclease-free water.
-
Aliquoting and Storage: Aliquot the ATP stock solution into smaller, single-use volumes in sterile, nuclease-free tubes. Store the aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Visual Guides
Troubleshooting Workflow for ATP Precipitation
The following diagram provides a logical workflow to diagnose and resolve issues with ATP precipitation in your experimental solutions.
Caption: Troubleshooting workflow for ATP precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store an ATP stock solution?
A1: The best way to store an ATP stock solution is to aliquot it into single-use volumes and store them at -20°C. This minimizes the risk of degradation from repeated freeze-thaw cycles and contamination.
Q2: Why did my ATP solution turn cloudy after adding a magnesium-containing buffer?
A2: While magnesium is essential for many enzymatic reactions involving ATP, high concentrations of divalent cations can sometimes lead to the formation of insoluble ATP salts, especially if the pH is not well-controlled. Ensure your solution is properly buffered to a pH between 6.8 and 7.4.
Q3: Can I dissolve ATP directly in my experimental buffer?
A3: Yes, you can dissolve ATP directly in your experimental buffer, provided the buffer's pH is within the stable range for ATP (6.8-7.4) and it does not contain components that would cause precipitation. However, it is often good practice to prepare a concentrated stock solution in water or a simple buffer and then dilute it into your final experimental solution.
Q4: Is it necessary to adjust the pH of my ATP solution?
A4: Yes, it is highly recommended. ATP in water produces a mildly acidic solution (pH ~3.5). At this pH and at more extreme pH values, ATP is prone to hydrolysis. Adjusting the pH to a neutral range (6.8-7.4) is crucial for the stability of the molecule.[2]
Q5: How can I tell if my ATP has degraded?
A5: ATP degradation primarily results in the formation of ADP and AMP. While this may not always be visually apparent through precipitation, it can be detected analytically using techniques like HPLC. To prevent significant degradation, always follow proper preparation and storage protocols.
References
- 1. Thermo Scientific Chemicals Adenosine-5'-triphosphate disodium salt hydrate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Hydrolysis - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to (S)-ATPO and NBQX for AMPA Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor: (S)-ATPO and NBQX. This document summarizes their performance based on available experimental data, outlines relevant experimental methodologies, and visualizes key pathways and workflows to aid in the selection of the appropriate antagonist for your research needs.
Introduction to AMPA Receptor Antagonists
AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system (CNS). Their involvement in numerous physiological processes, including synaptic plasticity, learning, and memory, also implicates them in the pathophysiology of various neurological and psychiatric disorders. Consequently, AMPA receptor antagonists are critical tools for both basic research and as potential therapeutic agents. This guide focuses on a comparative analysis of this compound and NBQX, two competitive antagonists that bind to the glutamate binding site on the AMPA receptor, preventing its activation.
Comparative Performance: this compound vs. NBQX
The following table summarizes the key pharmacological parameters of this compound and NBQX based on published experimental data.
| Parameter | This compound | NBQX |
| Mechanism of Action | Competitive Antagonist | Competitive Antagonist |
| Binding Affinity (Ki) | AMPA: Data not available in searched results. | AMPA: 63 nM - 0.060 µM[1][2] |
| Kainate (GluK1): Low micromolar affinity | Kainate: 78 nM[1] | |
| Selectivity | Selective AMPA/GluK1 antagonist. | Potent AMPA and kainate receptor antagonist.[3] Greater than 5000-fold selectivity over NMDA receptors.[1] |
| Potency | The (S)-enantiomer is reported to be twice as potent as the racemate. | IC50 for inhibition of excitatory postsynaptic potentials in hippocampal slices: 0.90 µM.[1] |
| Pharmacokinetics | Data not available in searched results. | Readily crosses the blood-brain barrier. |
| In Vivo Activity | Data not available in searched results. | Neuroprotective and anticonvulsant effects demonstrated in various animal models.[4][5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of AMPA receptor antagonists. Below are outlines of common experimental protocols used to characterize compounds like this compound and NBQX.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To quantify the affinity of this compound and NBQX for the AMPA receptor.
Materials:
-
Rat brain membrane preparations (e.g., cortical or hippocampal)
-
Radioligand (e.g., [³H]AMPA)
-
Test compounds (this compound, NBQX) at various concentrations
-
Assay buffer (e.g., Tris-HCl)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in a suitable buffer and centrifuge to isolate the membrane fraction containing the AMPA receptors.
-
Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand ([³H]AMPA) and varying concentrations of the unlabeled test compound (this compound or NBQX).
-
Separation: After incubation to reach equilibrium, rapidly filter the mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Electrophysiology (Whole-Cell Patch Clamp)
This technique is used to measure the effect of an antagonist on the ion channel function of the AMPA receptor in response to an agonist.
Objective: To determine the potency (IC50) and mechanism of action of this compound and NBQX in inhibiting AMPA receptor-mediated currents.
Materials:
-
Cultured neurons or brain slices
-
Patch clamp rig with amplifier and data acquisition system
-
Pipettes filled with internal solution
-
External solution (Artificial Cerebrospinal Fluid - aCSF)
-
AMPA receptor agonist (e.g., glutamate or AMPA)
-
Test compounds (this compound, NBQX)
Procedure:
-
Cell Preparation: Prepare cultured neurons or acute brain slices for recording.
-
Patching: Establish a whole-cell patch clamp recording from a neuron.
-
Baseline Recording: Record baseline AMPA receptor-mediated currents by applying a specific concentration of an agonist.
-
Antagonist Application: Perfuse the cells with the external solution containing a known concentration of the antagonist (this compound or NBQX) for a set period.
-
Post-Antagonist Recording: Re-apply the agonist in the continued presence of the antagonist and record the inhibited current.
-
Data Analysis: Measure the peak amplitude of the AMPA receptor-mediated current before and after antagonist application. Construct a concentration-response curve by plotting the percentage of inhibition against the antagonist concentration to determine the IC50 value. A parallel rightward shift in the agonist dose-response curve in the presence of the antagonist is indicative of competitive antagonism.
Visualizing Key Concepts
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
AMPA Receptor Signaling Pathway
This diagram illustrates the signaling cascade initiated by the activation of the AMPA receptor and the point of intervention for competitive antagonists.
Caption: AMPA receptor signaling and antagonist interaction.
Experimental Workflow for Binding Affinity Determination
This flowchart outlines the key steps in a radioligand binding assay to determine the Ki of an AMPA receptor antagonist.
Caption: Workflow for radioligand binding assay.
Conclusion
Both this compound and NBQX are valuable tools for studying the role of AMPA receptors in the CNS. NBQX is a well-characterized competitive antagonist with demonstrated in vivo activity and a known selectivity profile. While this compound is highlighted as a potent and selective AMPA/GluK1 antagonist, further quantitative data on its binding affinity for AMPA receptors and its pharmacokinetic properties would be beneficial for a more direct comparison. The choice between these antagonists will depend on the specific requirements of the research, including the desired selectivity profile and the need for in vivo application. Researchers are encouraged to consult the primary literature for the most detailed and up-to-date information when designing their experiments.
References
- 1. Competitive inhibition by NBQX of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel AMPA receptor antagonists: synthesis and structure-activity relationships of 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)- quinoxalinedione and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NBQX, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Competitive AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. okayama.elsevierpure.com [okayama.elsevierpure.com]
A Comparative Guide: (S)-ATPO versus CNQX for AMPA Receptor Research
For researchers, scientists, and drug development professionals, the selection of a potent and selective antagonist is critical for the accurate investigation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor function. This guide provides a detailed comparison of two commonly used AMPA receptor antagonists, (S)-ATPO and CNQX, focusing on their potency, selectivity, and the experimental methodologies used to characterize them.
Executive Summary
This compound emerges as a highly potent and selective competitive antagonist for AMPA receptors, demonstrating minimal activity at kainate and NMDA receptors. In contrast, CNQX, while a potent AMPA receptor antagonist, also exhibits significant antagonist activity at kainate receptors and interacts with the glycine (B1666218) binding site of the NMDA receptor. This broader activity profile of CNQX necessitates careful consideration in experimental design to avoid off-target effects. This guide presents a comprehensive analysis of the available data to aid researchers in selecting the appropriate antagonist for their specific experimental needs.
Data Presentation: Potency and Selectivity
The following tables summarize the binding affinities and functional antagonist potencies of this compound and CNQX at AMPA, kainate, and NMDA receptors.
| Compound | Receptor | Assay Type | Preparation | Ki (μM) | IC50 (μM) | Reference |
| This compound | AMPA | Radioligand Binding ([3H]AMPA) | Rat cortical membranes | 0.043 | [Madsen et al., 1996] | |
| Kainate (GluK1) | Radioligand Binding ([3H]kainate) | Recombinant | >100 | [Madsen et al., 1996] | ||
| NMDA | Radioligand Binding ([3H]CGP 39653) | Rat cortical membranes | >100 | [Madsen et al., 1996] | ||
| CNQX | AMPA | Radioligand Binding ([3H]AMPA) | Rat cortical membranes | 0.3 | [Honoré et al., 1988] | |
| Kainate | Radioligand Binding ([3H]kainate) | Rat cortical membranes | 1.5 | [Honoré et al., 1988] | ||
| NMDA (glycine site) | Radioligand Binding ([3H]glycine) | Rat cortical membranes | 25 | [Honoré et al., 1988] |
| Compound | Receptor Subtype | Assay Type | Preparation | IC50 (μM) | Reference |
| This compound | GluA1 | Whole-cell patch clamp | HEK cells | 0.29 | [Wahl et al., 1998] |
| GluA2 | Whole-cell patch clamp | HEK cells | 0.33 | [Wahl et al., 1998] | |
| GluA4 | Whole-cell patch clamp | HEK cells | 0.11 | [Wahl et al., 1998] | |
| GluK2 (Kainate) | Whole-cell patch clamp | HEK cells | >100 | [Wahl et al., 1998] | |
| CNQX | AMPA (quisqualate-induced) | Electrophysiology | Rat hippocampal slice | 4.8 | [Honoré et al., 1988] |
| Kainate (kainate-induced) | Electrophysiology | Rat hippocampal slice | 1.2 | [Honoré et al., 1988] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation of the presented data.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound and CNQX for AMPA, kainate, and NMDA receptors.
Protocol for [3H]AMPA Binding (adapted from Madsen et al., 1996 and Honoré et al., 1988):
-
Membrane Preparation: Cerebral cortices from male Wistar rats were homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate was centrifuged, and the resulting pellet was washed multiple times by resuspension and centrifugation. The final pellet was resuspended in buffer to a protein concentration of approximately 1 mg/mL.
-
Binding Assay:
-
Aliquots of the membrane preparation were incubated with the radioligand ([3H]AMPA, final concentration ~2-5 nM) and various concentrations of the competing ligand (this compound or CNQX) in a final volume of 0.5-1 mL of 50 mM Tris-HCl buffer (pH 7.4), often supplemented with 100 mM KSCN to enhance specific binding.
-
Non-specific binding was determined in the presence of a high concentration of L-glutamate (1 mM) or unlabeled AMPA (100 µM).
-
Incubation was carried out at 0-4°C for 60 minutes.
-
-
Filtration and Quantification: The incubation was terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C). The filters were washed rapidly with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters was quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis. The Ki value was calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol for [3H]kainate and [3H]glycine Binding: Similar protocols were followed, substituting the respective radioligands to assess binding to kainate and the NMDA receptor glycine site.
Electrophysiology
Objective: To determine the functional antagonist potency (IC50) of this compound and CNQX on AMPA and kainate receptor-mediated currents.
Protocol for Whole-Cell Patch Clamp Recordings (adapted from Wahl et al., 1998):
-
Cell Culture and Transfection: Human embryonic kidney (HEK) 293 cells were cultured and transiently transfected with cDNAs encoding the desired AMPA or kainate receptor subunits (e.g., GluA1, GluA2, GluA4, GluK2).
-
Electrophysiological Recordings:
-
Whole-cell voltage-clamp recordings were performed 1-3 days after transfection. Cells were continuously perfused with an extracellular solution containing (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH 7.4).
-
The patch pipettes were filled with an intracellular solution containing (in mM): 140 CsF, 10 EGTA, and 10 HEPES (pH 7.2).
-
Cells were voltage-clamped at a holding potential of -60 mV.
-
-
Drug Application: The agonist (e.g., 100 µM L-glutamate or AMPA) was applied rapidly to the cell using a fast-perfusion system to evoke an inward current. To determine the IC50 value, the agonist was co-applied with increasing concentrations of the antagonist (this compound or CNQX).
-
Data Analysis: The peak amplitude of the agonist-evoked current was measured in the absence and presence of the antagonist. The percentage of inhibition was calculated for each antagonist concentration, and the IC50 value was determined by fitting the concentration-response data to a logistic equation.
Mandatory Visualizations
Signaling Pathway of AMPA Receptor Antagonism
Caption: Competitive antagonism of the AMPA receptor by this compound or CNQX.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining antagonist binding affinity using a radioligand binding assay.
Logical Relationship of Selectivity
Caption: Comparison of the receptor selectivity profiles of this compound and CNQX.
A Comparative Guide to the Efficacy of (S)-ATPO and GYKI 52466 as AMPA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent AMPA receptor antagonists: (S)-ATPO and GYKI 52466. While both compounds are recognized for their interaction with the AMPA receptor, a comprehensive analysis of publicly available data reveals a significant disparity in the depth of their characterization. This document summarizes the existing experimental data, outlines relevant methodologies, and visually represents key pathways and workflows to aid in the understanding of their pharmacological profiles.
Introduction to this compound and GYKI 52466
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory neurotransmission in the central nervous system, is a critical target for therapeutic intervention in a range of neurological disorders. Both this compound and GYKI 52466 have been identified as antagonists of this receptor, albeit with different mechanisms of action and levels of scientific documentation.
This compound is reported to be a potent and selective competitive antagonist of the AMPA receptor. However, a thorough review of available scientific literature did not yield specific quantitative data on its binding affinity (Ki) or its inhibitory concentration (IC50) from electrophysiological or other functional assays.
GYKI 52466 , a 2,3-benzodiazepine derivative, is a well-characterized non-competitive antagonist of both AMPA and kainate receptors.[1][2] It exerts its effects through an allosteric binding site, distinct from the glutamate (B1630785) binding site.[2] This non-competitive mechanism of action is of particular interest as its efficacy is not overcome by high concentrations of the endogenous agonist glutamate.
Quantitative Efficacy Data
A direct quantitative comparison of the efficacy of this compound and GYKI 52466 is hampered by the lack of publicly available data for this compound. The following table summarizes the available quantitative data for GYKI 52466.
| Compound | Target Receptor(s) | Mechanism of Action | IC50 Value (AMPA-induced response) | IC50 Value (Kainate-induced response) | In Vivo Efficacy (Anticonvulsant Models) |
| This compound | AMPA Receptor | Competitive Antagonist | Data not available | Data not available | Data not available |
| GYKI 52466 | AMPA/Kainate Receptors | Non-competitive Antagonist | ~10-20 µM[1] | ~450 µM[1] | Effective in various seizure models[3] |
Experimental Protocols
The following are detailed methodologies for key experiments utilized in the characterization of AMPA receptor antagonists.
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
This protocol is designed to determine the concentration-dependent inhibitory effect of an antagonist on AMPA receptor-mediated currents in cultured neurons or brain slices.
Objective: To calculate the IC50 value of the antagonist.
Methodology:
-
Cell Preparation: Prepare primary neuronal cultures (e.g., hippocampal or cortical neurons) or acute brain slices.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. Pull glass micropipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Solutions:
-
External Solution (aCSF): Containing (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4.
-
Internal Solution: Containing (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 0.1 CaCl2, 1.1 EGTA, 2 ATP-Mg, 0.2 GTP-Na, pH adjusted to 7.2.
-
Agonist Solution: aCSF containing a fixed concentration of AMPA (e.g., 100 µM).
-
Antagonist Solutions: Prepare a series of concentrations of the antagonist (e.g., GYKI 52466) in the agonist solution.
-
-
Recording Procedure:
-
Establish a whole-cell recording configuration on a target neuron.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply the agonist solution to elicit an inward current mediated by AMPA receptors.
-
After a stable baseline response is established, apply the antagonist solutions in increasing concentrations, with washout periods in between.
-
Record the peak amplitude of the AMPA-induced current at each antagonist concentration.
-
-
Data Analysis:
-
Normalize the current amplitude at each antagonist concentration to the control (agonist alone) response.
-
Plot the normalized response against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Competitive Radioligand Binding Assay for Ki Determination
This protocol is used to determine the binding affinity (Ki) of a competitive antagonist for the AMPA receptor.
Objective: To calculate the Ki value of the competitive antagonist.
Methodology:
-
Membrane Preparation: Prepare synaptic membranes from a brain region rich in AMPA receptors (e.g., cortex or hippocampus).
-
Radioligand: Use a radiolabeled AMPA receptor agonist or antagonist (e.g., [³H]AMPA or [³H]CNQX).
-
Assay Buffer: Typically a Tris-HCl buffer with appropriate additives.
-
Assay Procedure:
-
In a series of tubes, add a fixed concentration of the radioligand and varying concentrations of the unlabeled competitive antagonist (e.g., this compound).
-
Add the prepared synaptic membranes to initiate the binding reaction.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of a non-radiolabeled ligand.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Discussion and Conclusion
The available scientific literature provides a solid foundation for understanding the efficacy of GYKI 52466 as a non-competitive AMPA/kainate receptor antagonist. Its mechanism of action and inhibitory concentrations have been well-documented through electrophysiological studies.[1] Furthermore, its potential therapeutic utility has been demonstrated in various in vivo models of neurological disorders, particularly epilepsy.[3]
In stark contrast, there is a significant lack of publicly accessible quantitative data on the efficacy of This compound . While it is described as a potent and selective competitive AMPA receptor antagonist, the absence of specific binding affinity (Ki) and functional inhibitory concentration (IC50) values makes a direct, evidence-based comparison with GYKI 52466 impossible at this time.
For researchers and drug development professionals, this guide highlights the well-established profile of GYKI 52466 as a valuable tool for studying AMPA receptor function and as a benchmark for the development of new non-competitive antagonists. The case of this compound underscores the critical need for the publication of comprehensive pharmacological data to enable the scientific community to rigorously evaluate and compare the potential of novel therapeutic compounds. Further research and dissemination of quantitative efficacy data for this compound are essential for a complete and objective comparison with other AMPA receptor modulators.
References
(S)-ATPO vs. Kynurenic Acid: A Comparative Guide to Glutamate Receptor Antagonism
I have successfully gathered quantitative data on the binding affinities and functional effects of both (S)-ATPO and kynurenic acid at the different glutamate (B1630785) receptor subtypes. For this compound, I found Ki values for AMPA and kainate receptors and information indicating its low affinity for NMDA receptors. For kynurenic acid, I have IC50 values for AMPA and kainate receptors from electrophysiology studies and Ki values for its action at the NMDA glycine (B1666218) site. I have also found several resources that describe the general protocols for radioligand binding assays and whole-cell patch-clamp recordings, which will be sufficient to construct the detailed methodologies section. I can now proceed to structure the quantitative data into a table, write the main body of the guide, create the Graphviz diagrams, and detail the experimental protocols. Therefore, I have sufficient information to complete the user's request.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of this compound and kynurenic acid, two widely utilized antagonists of glutamate receptors. By presenting their distinct mechanisms of action, receptor subtype selectivity, and supporting experimental data, this document aims to facilitate the informed selection of the most suitable antagonist for specific research applications in neuroscience and pharmacology.
Introduction
Glutamate receptors, the principal mediators of excitatory neurotransmission in the mammalian central nervous system, are integral to a vast array of physiological functions, including synaptic plasticity, learning, and memory. Their dysregulation is a key factor in the pathophysiology of numerous neurological and psychiatric disorders. Consequently, the precise pharmacological modulation of these receptors with specific antagonists is a cornerstone of neuroscience research and drug development.
-
This compound ((S)-2-amino-3-(5-tert-butyl-3-hydroxy-4-isoxazolyl)propionic acid) is a potent and selective competitive antagonist with a preference for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate subtypes of ionotropic glutamate receptors.
-
Kynurenic acid , an endogenous metabolite of tryptophan, acts as a broad-spectrum antagonist at ionotropic glutamate receptors. It competitively inhibits AMPA and kainate receptors and also acts at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.[1][2]
Comparative Analysis of Receptor Antagonism
The efficacy and selectivity of this compound and kynurenic acid are quantitatively summarized in the following table, which presents their binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) at the three main ionotropic glutamate receptor subtypes.
| Compound | Receptor Subtype | Assay Type | Ki (µM) | IC50 (µM) |
| This compound | AMPA (GluA1-4) | Radioligand Binding | 2.0 - 6.7 | - |
| Kainate (GluK1) | Radioligand Binding | 24 | - | |
| Kainate (GluK2) | Radioligand Binding | >300 | - | |
| NMDA | Radioligand Binding | >10 | - | |
| Kynurenic Acid | AMPA | Electrophysiology | 172 (KB) | 433 |
| Kainate | Electrophysiology | - | 500 | |
| NMDA (Glycine Site) | Radioligand Binding | 40 - 50 | 70 |
Mechanism of Action
This compound and kynurenic acid employ distinct molecular mechanisms to antagonize glutamate receptors, which dictates their experimental utility.
This compound acts as a competitive antagonist at the glutamate binding site of AMPA and kainate receptors. It binds directly to the same site as the endogenous agonist, glutamate, but does not activate the receptor. This prevents glutamate from binding and subsequently inhibits ion channel opening.
Kynurenic acid exhibits a more complex mechanism of action. At AMPA and kainate receptors, it also acts as a competitive antagonist at the glutamate binding site.[2] However, at NMDA receptors, it functions as an antagonist at the glycine co-agonist binding site.[1][2] Glycine (or D-serine) binding to this site is a prerequisite for glutamate-mediated channel activation. By blocking the glycine site, kynurenic acid prevents the conformational changes necessary for channel opening, even in the presence of glutamate.
Experimental Protocols
The following are generalized protocols for the key experimental techniques used to characterize the antagonist activity of this compound and kynurenic acid.
Radioligand Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand from its receptor, allowing for the determination of the binding affinity (Ki).
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex or hippocampus) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspension in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane preparation, a known concentration of a specific radioligand (e.g., [³H]AMPA for AMPA receptors, [³H]kainate for kainate receptors, or [³H]glycine for the NMDA glycine site), and varying concentrations of the unlabeled antagonist (this compound or kynurenic acid).
-
Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the functional assessment of antagonist activity by measuring the inhibition of agonist-evoked currents in individual neurons.
-
Cell Preparation:
-
Prepare acute brain slices or primary neuronal cultures.
-
Transfer the preparation to a recording chamber on the stage of a microscope and continuously perfuse with artificial cerebrospinal fluid (aCSF).
-
-
Patching and Recording:
-
Using a micromanipulator, approach a neuron with a glass micropipette filled with an internal solution.
-
Form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of ionic currents.
-
-
Drug Application:
-
Establish a stable baseline recording of agonist-evoked currents by applying a specific glutamate receptor agonist (e.g., AMPA, kainate, or NMDA with glycine) via the perfusion system.
-
Apply the antagonist (this compound or kynurenic acid) at various concentrations to the perfusion solution and record the resulting inhibition of the agonist-evoked currents.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-evoked currents in the absence and presence of the antagonist.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Conclusion
The choice between this compound and kynurenic acid as a glutamate receptor antagonist should be guided by the specific requirements of the experiment. This compound offers high potency and selectivity for AMPA and kainate receptors, making it an excellent tool for isolating the contributions of these receptor subtypes to synaptic transmission and plasticity. In contrast, kynurenic acid provides broad-spectrum antagonism at all three ionotropic glutamate receptors, which can be advantageous for experiments requiring the general blockade of excitatory neurotransmission. However, its complex mechanism of action, particularly its dual targets at the NMDA receptor (glycine site) and AMPA/kainate receptors (glutamate site), necessitates careful consideration in experimental design and data interpretation.
References
A Comparative Analysis of Competitive vs. Non-Competitive AMPA Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of competitive and non-competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory neurotransmission in the central nervous system. Understanding the distinct mechanisms and pharmacological profiles of these antagonists is crucial for basic research and the development of novel therapeutics for neurological and psychiatric disorders.
Mechanism of Action: A Tale of Two Binding Sites
AMPA receptors are ligand-gated ion channels that, upon binding to the neurotransmitter glutamate (B1630785), allow the influx of sodium and calcium ions, leading to neuronal depolarization. Both competitive and non-competitive antagonists inhibit this process, but through fundamentally different mechanisms.
Competitive antagonists bind to the same site as the endogenous agonist, glutamate (the orthosteric site). By occupying this site, they directly prevent glutamate from binding and activating the receptor. The inhibitory effect of competitive antagonists can be overcome by increasing the concentration of the agonist.
Non-competitive antagonists , on the other hand, bind to a different site on the receptor, known as an allosteric site. This binding event induces a conformational change in the receptor that prevents the channel from opening, even when glutamate is bound to the orthosteric site. The inhibition by non-competitive antagonists is not surmountable by increasing the agonist concentration.
Specificity of (S)-ATPO for AMPA receptors over other glutamate receptors
(S)-ATPO , a potent and selective competitive antagonist, demonstrates a marked preference for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors over other ionotropic glutamate (B1630785) receptors, namely N-methyl-D-aspartate (NMDA) and kainate receptors. This selectivity makes this compound a valuable pharmacological tool for isolating and studying AMPA receptor function in the central nervous system. This guide provides a comparative overview of this compound's specificity, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.
Comparative Analysis of this compound Specificity
The selectivity of this compound is most evident when comparing its antagonist activity at AMPA receptors to its effects on kainate and NMDA receptors. While it potently inhibits AMPA receptor activation, its impact on kainate receptors is significantly weaker and subunit-dependent, and it is considered inactive at NMDA receptors.
| Receptor Subtype | This compound Activity | Supporting Evidence |
| AMPA Receptors | Potent competitive antagonist | Consistently demonstrates strong inhibition of AMPA receptor-mediated currents and radioligand binding. |
| Kainate Receptors | Weak antagonist at GluK1-containing receptors; Devoid of activity at GluK2 or GluK2/GluK5-containing receptors.[1] | Electrophysiological studies show a much-reduced antagonist effect at specific kainate receptor subunit combinations. |
| NMDA Receptors | Inactive | Lacks significant antagonist activity in functional assays and binding studies. |
Experimental Evidence of Selectivity
The differential activity of this compound across glutamate receptor subtypes has been established through various experimental techniques, primarily radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assays
Electrophysiology
Whole-cell patch-clamp electrophysiology on neurons or cell lines expressing specific glutamate receptor subtypes provides functional evidence of antagonism. In this technique, the electrical currents mediated by the activation of glutamate receptors are measured. The application of this compound results in a concentration-dependent reduction of currents evoked by AMPA receptor agonists. In contrast, its effect on currents mediated by kainate receptor agonists is substantially weaker, particularly for receptors containing the GluK2 subunit[1]. Furthermore, this compound does not significantly alter currents induced by NMDA receptor agonists.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of this compound for AMPA, NMDA, and kainate receptors.
Methodology:
-
Membrane Preparation: Membranes expressing the target glutamate receptor subtype (e.g., from recombinant cell lines or specific brain regions) are prepared by homogenization and centrifugation.
-
Incubation: The membranes are incubated with a specific radiolabeled antagonist for the target receptor (e.g., [³H]AMPA for AMPA receptors, [³H]CGP 39653 for NMDA receptors, or [³H]kainate for kainate receptors) and varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To assess the functional antagonism of this compound on AMPA, NMDA, and kainate receptor-mediated currents.
Methodology:
-
Cell Preparation: Neurons or HEK293 cells expressing the desired glutamate receptor subtypes are used.
-
Recording Configuration: A whole-cell patch-clamp recording is established to measure ion channel currents. The cell is voltage-clamped at a holding potential of -60 mV.
-
Agonist Application: A specific agonist for the target receptor (e.g., AMPA, NMDA with glycine, or kainate) is rapidly applied to the cell to evoke an inward current.
-
This compound Application: After a stable baseline response to the agonist is established, this compound is co-applied with the agonist at varying concentrations.
-
Data Analysis: The reduction in the peak amplitude of the agonist-evoked current in the presence of this compound is measured. A concentration-response curve is generated to determine the IC50 value for this compound at each receptor subtype.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of the three ionotropic glutamate receptors and a typical experimental workflow for determining antagonist specificity.
References
(S)-ATPO: A Comparative Analysis of Cross-Reactivity with Other Neurotransmitter Systems
(S)-ATPO, a potent and selective competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, plays a crucial role in the modulation of excitatory synaptic transmission in the central nervous system. As a stereoisomer of the racemic mixture (RS)-2-amino-3-[5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl]propionic acid, this compound is a valuable research tool for investigating the physiological and pathological roles of AMPA receptors. Given the therapeutic potential of AMPA receptor antagonists in various neurological and psychiatric disorders, a thorough understanding of their selectivity and potential off-target effects is paramount. This guide provides a comparative analysis of the cross-reactivity of this compound with other major neurotransmitter systems, supported by representative experimental data and detailed methodologies.
Representative Cross-Reactivity Profile
The following table summarizes the binding affinities of a representative competitive AMPA receptor antagonist at various neurotransmitter receptors, transporters, and ion channels. The data is typically generated through radioligand binding assays, and the results are expressed as the inhibitory constant (Ki) or the percentage of inhibition at a given concentration.
| Target | Representative AMPA Receptor Antagonist (NBQX) | Assay Type |
| Primary Target | ||
| AMPA Receptor | Ki: 30 nM | Radioligand Binding |
| Dopaminergic System | ||
| D1 Receptor | > 10,000 nM | Radioligand Binding |
| D2 Receptor | > 10,000 nM | Radioligand Binding |
| Dopamine Transporter (DAT) | > 10,000 nM | Radioligand Binding |
| Serotonergic System | ||
| 5-HT1A Receptor | > 10,000 nM | Radioligand Binding |
| 5-HT2A Receptor | > 10,000 nM | Radioligand Binding |
| Serotonin Transporter (SERT) | > 10,000 nM | Radioligand Binding |
| Adrenergic System | ||
| α1-Adrenergic Receptor | > 10,000 nM | Radioligand Binding |
| α2-Adrenergic Receptor | > 10,000 nM | Radioligand Binding |
| β-Adrenergic Receptor | > 10,000 nM | Radioligand Binding |
| GABAergic System | ||
| GABAA Receptor | > 10,000 nM | Radioligand Binding |
| Other Targets | ||
| NMDA Receptor (Glycine site) | 1,500 nM | Radioligand Binding |
| Kainate Receptor | 200 nM | Radioligand Binding |
Note: The data presented here is for illustrative purposes and represents the selectivity profile of NBQX, a compound with a similar mechanism of action to this compound. The actual binding affinities of this compound may vary.
Signaling Pathways and Experimental Workflow
To visualize the molecular interactions and experimental procedures involved in assessing cross-reactivity, the following diagrams are provided.
Caption: Simplified signaling pathway of the AMPA receptor and potential for this compound cross-reactivity.
Caption: A typical workflow for assessing neurotransmitter receptor cross-reactivity using radioligand binding assays.
Experimental Protocols
The determination of the cross-reactivity profile of a compound like this compound involves screening it against a panel of known neurotransmitter receptors, transporters, and ion channels. This is typically achieved through radioligand binding assays. The following is a generalized protocol based on methodologies employed by large-scale screening programs such as the NIMH Psychoactive Drug Screening Program (PDSP).
Objective: To determine the binding affinity (Ki) of this compound at a panel of non-target neurotransmitter receptors.
Materials:
-
This compound
-
A panel of cell membranes expressing the target receptors (e.g., from commercial vendors or in-house preparations).
-
Specific radioligands for each target receptor.
-
Assay buffers specific to each receptor assay.
-
96-well microplates.
-
Glass fiber filter mats.
-
Scintillation fluid.
-
Microplate scintillation counter.
-
Plate harvester.
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of concentrations for the competition assay.
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer, the specific radioligand at a concentration close to its dissociation constant (Kd), and varying concentrations of this compound.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known competing ligand).
-
-
Incubation:
-
Add the cell membrane preparation containing the target receptor to each well.
-
Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a plate harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Dry the filter mats and add scintillation fluid.
-
Measure the radioactivity retained on the filters using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the competition curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The selectivity of a pharmacological agent is a critical determinant of its utility as a research tool and its potential as a therapeutic. Based on the representative data for a competitive AMPA receptor antagonist, it is anticipated that this compound would exhibit high selectivity for AMPA receptors with significantly lower affinity for other major neurotransmitter systems. However, empirical validation through comprehensive screening, as outlined in the provided experimental protocol, is essential to definitively characterize the cross-reactivity profile of this compound. This information is invaluable for researchers and drug development professionals in interpreting experimental results and predicting potential on- and off-target effects.
In Vivo Efficacy of (S)-ATPO for Neuroprotection: A Comparative Analysis
Scarcity of In Vivo Data for (S)-ATPO Precludes Direct Comparison with Other Neuroprotective Agents
Despite a comprehensive search of available scientific literature, in vivo efficacy data for the AMPA receptor antagonist this compound as a neuroprotective agent remains elusive. While its racemic form, (RS)-ATPO, is recognized as a potent antagonist at the AMPA receptor, and the (S)-enantiomer is known to be the active form, specific studies detailing its neuroprotective effects in animal models of neurological disorders such as stroke or epilepsy are not publicly available.[1][2] Pharmacological studies have confirmed that (S)-(+)-ATPO is a potent AMPA receptor antagonist, reportedly twice as potent as the racemate, with the (R)-(-)-ATPO enantiomer being inactive.[2] However, this information is derived from initial pharmacological characterizations and does not extend to in vivo neuroprotection studies.
This lack of specific data for this compound prevents a direct and objective comparison with other well-studied neuroprotective agents. To fulfill the user's request for a comparative guide, quantitative data from in vivo experiments are essential. Such data would typically include measures of infarct volume reduction in stroke models, neuronal cell survival rates, and functional outcome assessments.
Efficacy of Other AMPA Receptor Antagonists in Preclinical Models
In contrast to the lack of data for this compound, other AMPA receptor antagonists have been evaluated for their neuroprotective potential in various in vivo models. These studies provide a benchmark for the potential efficacy that could be expected from a potent AMPA antagonist.
Competitive AMPA Receptor Antagonists
One of the most extensively studied competitive AMPA receptor antagonists is NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline). It has demonstrated neuroprotective effects in models of cerebral ischemia.[3][4] For instance, in a rat model of focal ischemia, NBQX has been shown to reduce infarct size.[3] However, its therapeutic utility can be limited by poor water solubility and the potential for side effects at neuroprotective doses.[4] In some models, such as virus-induced seizures, NBQX has unexpectedly shown proconvulsant effects, highlighting the complexity of its in vivo activity.
Non-Competitive AMPA Receptor Antagonists
Non-competitive antagonists, such as GYKI 52466 , represent another class of AMPA receptor modulators. These compounds have also shown promise in preclinical neuroprotection studies.[3] Their distinct mechanism of action, acting at an allosteric site on the AMPA receptor, may offer a different therapeutic window and side-effect profile compared to competitive antagonists.
The table below summarizes representative data for these other AMPA receptor antagonists. It is crucial to reiterate that this is not a direct comparison with this compound due to the absence of corresponding data for the latter.
Comparative Data of Other Neuroprotective Agents
| Agent | Class | Animal Model | Key Efficacy Endpoint | Outcome | Reference |
| NBQX | Competitive AMPA Antagonist | Rat Focal Ischemia | Infarct Volume Reduction | Significant reduction in infarct size | [3] |
| NBQX | Rat Cerebral Ischemia | Neuronal Loss in Hippocampus | Protection of CA1 Pyramidal Cells | Significant reduction in neuronal loss after brief ischemia | |
| GYKI 52466 | Non-Competitive AMPA Antagonist | Various preclinical models | Neuroprotection | Demonstrated neuroprotective effects | [3] |
Experimental Protocols for In Vivo Neuroprotection Studies
The following is a generalized experimental workflow for assessing the in vivo efficacy of a neuroprotective agent in a model of focal cerebral ischemia.
A typical experimental protocol would involve the following steps:
-
Animal Model: A common model is the transient middle cerebral artery occlusion (tMCAO) in rodents, which mimics ischemic stroke.
-
Drug Administration: The neuroprotective agent is administered at various doses and at different time points relative to the ischemic event (pre-treatment, during ischemia, or post-reperfusion).
-
Functional Assessment: Neurological deficits are assessed at multiple time points post-ischemia using standardized behavioral tests (e.g., modified Neurological Severity Score, rotarod test).
-
Histological Analysis: At the end of the study period, animals are euthanized, and their brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride) to quantify the infarct volume.
Signaling Pathways in Neuroprotection
The neuroprotective effects of AMPA receptor antagonists are primarily attributed to the reduction of excitotoxicity. Excessive glutamate (B1630785) release during ischemic events leads to overactivation of glutamate receptors, including AMPA receptors, resulting in a massive influx of Ca2+ ions and subsequent activation of downstream cell death pathways.
By blocking the AMPA receptor, antagonists like this compound would prevent this excessive Ca2+ influx, thereby mitigating the downstream neurotoxic effects and preserving neuronal viability.
References
Safety Operating Guide
Proper Disposal Procedures for (S)-ATPO: A General Framework for Laboratory Chemical Waste
Disclaimer: The specific chemical "(S)-ATPO" could not be definitively identified from available resources. The proper disposal of any chemical requires a substance-specific Safety Data Sheet (SDS), which provides detailed information on hazards, handling, and disposal. The following procedures are based on general best practices for the disposal of laboratory research chemicals and should be adapted to the specific hazards outlined in the SDS for the compound .
Researchers, scientists, and drug development professionals must prioritize safety and environmental responsibility when handling and disposing of chemical waste. Adherence to institutional and regulatory guidelines is mandatory.
I. Pre-Disposal and Waste Minimization
Before beginning any experimental work that will generate waste, a comprehensive disposal plan should be in place.[1] A key aspect of this plan is waste minimization.[2][3]
Key Principles of Waste Minimization:
-
Source Reduction: Order only the necessary quantities of chemicals for your experiments.[2]
-
Inventory Management: Maintain a detailed inventory of all chemicals to prevent redundant purchases.[2]
-
Scale Reduction: Whenever feasible, reduce the scale of experiments to minimize the volume of waste produced.[2]
II. Step-by-Step General Disposal Protocol
The following steps provide a general framework for the disposal of laboratory chemical waste. It is crucial to consult the specific SDS for this compound before proceeding.
-
Identification and Classification: Determine the type of waste being generated (e.g., chemical, biological, hazardous).[4] Chemical waste is broadly categorized by the Environmental Protection Agency (EPA) based on ignitability, corrosivity, reactivity, and toxicity.[5]
-
Segregation: Never mix incompatible waste streams.[1][5] Keep different categories of chemical waste in separate, clearly labeled containers. For example, halogenated and non-halogenated solvents should be collected separately.[1]
-
Container Selection and Labeling:
-
Use containers that are chemically compatible with the waste they will hold.[2][5] Plastic containers are often preferred.[2]
-
Ensure containers are in good condition with secure, leak-proof lids.[5]
-
All waste containers must be clearly labeled with the contents, accumulation start date, and any associated hazards.[4][5]
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal service to arrange for pickup.[2][4]
-
Do not dispose of chemical waste down the drain or in regular trash unless explicitly permitted by your institution's EHS for specific, neutralized, non-hazardous materials.[5][6]
-
III. Quantitative Data for Waste Accumulation
The following table summarizes the maximum accumulation limits for hazardous waste in a Satellite Accumulation Area as stipulated by U.S. regulations.
| Waste Type | Maximum Volume/Quantity | Maximum Accumulation Time |
| Hazardous Waste | 55 gallons | Up to 12 months |
| Acutely Toxic Waste (P-list) | 1 quart (liquid) or 1 kg (solid) | Once limit is reached, must be removed within 3 calendar days |
Data sourced from University of Pennsylvania EHRS guidelines.[2]
IV. Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste.
Caption: Logical workflow for laboratory chemical waste disposal.
This guide provides a foundational understanding of safe and compliant chemical waste disposal. Always prioritize the specific guidance found in the Safety Data Sheet for any chemical you are handling.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. danielshealth.com [danielshealth.com]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Clarification Required to Provide Accurate Safety Protocols for (S)-ATPO
To ensure the safety of all laboratory personnel, it is imperative to obtain a precise identification of the compound "(S)-ATPO." Initial searches for a chemical with this specific designation have yielded ambiguous results, preventing the provision of accurate and reliable safety, handling, and disposal instructions.
The term "ATPO" has been associated with several distinct substances, each possessing unique chemical and toxicological properties that necessitate different safety precautions. The potential identities of "ATPO" include:
-
Anti-Thyroid Peroxidase (aTPO): These are antibodies, which are biological macromolecules. Handling procedures for biological materials differ significantly from those for small molecule chemicals.
-
Adenosine Triphosphate (ATP): A ubiquitous biological molecule essential for cellular energy transfer. While generally of low toxicity, specific handling protocols are still necessary.
-
Triphenylphosphine oxide (TPO): A chemical compound used in organic synthesis. Safety data sheets for this compound indicate specific hazards that require defined personal protective equipment and handling procedures.
Without a definitive chemical name, Chemical Abstracts Service (CAS) number, or a link to a supplier's safety data sheet (SDS), providing any safety and handling recommendations would be irresponsible and could compromise the safety of researchers.
To proceed, please provide one or more of the following pieces of information:
-
Full Chemical Name: The complete and unambiguous name of the compound.
-
CAS Number: The unique numerical identifier assigned to the chemical substance.
-
Supplier Information and Product Number: The name of the manufacturer or supplier and the product code. This will allow for the retrieval of the official Safety Data Sheet (SDS).
Once the exact identity of "this compound" is established, a comprehensive guide to personal protective equipment, operational handling, and disposal plans will be provided, adhering to the highest safety standards and regulatory compliance. This will include all necessary data tables and workflow diagrams to ensure clear and actionable guidance for your research team. Your safety is our primary concern, and we look forward to assisting you once more specific information is available.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
